molecular formula C94H148N22O26 B15562416 Aibellin

Aibellin

Katalognummer: B15562416
Molekulargewicht: 2002.3 g/mol
InChI-Schlüssel: WJBOKVHMXGSUBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aibellin is a polypeptide.
Ac-Aib-DL-Ala-Aib-DL-Ala-Aib-DL-Ala-DL-Gln-Aib-DL-Phe-Aib-Gly-Aib-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Glu-DL-Glu-Unk-Gly-ol has been reported in Verticimonosporium ellipticum with data available.
structure given in first source

Eigenschaften

Molekularformel

C94H148N22O26

Molekulargewicht

2002.3 g/mol

IUPAC-Name

4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-(2-hydroxyethylamino)-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C94H148N22O26/c1-50(2)67(76(133)113-93(21,22)84(141)114-91(17,18)82(139)104-59(39-42-66(123)124)72(129)103-58(38-41-65(121)122)71(128)101-57(48-96-43-45-117)46-55-32-27-25-28-33-55)106-75(132)62-36-31-44-116(62)85(142)94(23,24)115-83(140)92(19,20)108-64(120)49-97-77(134)86(7,8)112-74(131)61(47-56-34-29-26-30-35-56)105-81(138)90(15,16)111-73(130)60(37-40-63(95)119)102-68(125)51(3)98-79(136)88(11,12)109-70(127)53(5)100-80(137)89(13,14)110-69(126)52(4)99-78(135)87(9,10)107-54(6)118/h25-30,32-35,50-53,57-62,67,96,117H,31,36-49H2,1-24H3,(H2,95,119)(H,97,134)(H,98,136)(H,99,135)(H,100,137)(H,101,128)(H,102,125)(H,103,129)(H,104,139)(H,105,138)(H,106,132)(H,107,118)(H,108,120)(H,109,127)(H,110,126)(H,111,130)(H,112,131)(H,113,133)(H,114,141)(H,115,140)(H,121,122)(H,123,124)

InChI-Schlüssel

WJBOKVHMXGSUBB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of Aibellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aibellin (B586312) is a naturally occurring 20-residue peptaibol antibiotic isolated from the fungus Verticimonosporium ellipticum D1528. As a member of the peptaibol family, its structure is characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and structural elucidation are presented, along with a discussion of its proposed mechanism of action, which is believed to involve the formation of ion channels in cellular membranes. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and other peptaibols.

Molecular Structure and Properties

This compound is a peptide antibiotic with a unique molecular architecture that contributes to its biological activity.[1] Its primary structure was determined through a combination of spectrometric analysis and chemical degradation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C94H148N22O26MedChemExpress
Molecular Weight 2002.31 g/mol MedChemExpress
CAS Number 151036-29-2MedChemExpress
Appearance SolidInferred
Solubility Soluble in methanol (B129727)[2]
Primary and Secondary Structure

This compound is a 20-residue peptaibol.[1][2] A notable characteristic of this compound is the presence of a phenylalanine (Phe) residue in the middle of its sequence, two acidic amino acid residues in the C-terminal region, and a novel C-terminal amino alcohol, features that distinguish it from many other peptaibols.

Nuclear magnetic resonance (NMR) studies have revealed that this compound's secondary structure in a methanol solution consists of two α-helices connected by a bent structure around a Proline-14 (Pro-14) residue. This helical conformation is a common feature of peptaibols and is crucial for their biological function.

Biological Activity and Mechanism of Action

This compound exhibits antibiotic properties and has been shown to be a potent modifier of rumen fermentation. In vitro studies have demonstrated that this compound can enhance propionate (B1217596) production and reduce methanogenesis in rumen microbial cultures.

The mechanism of action for peptaibols like this compound is generally accepted to involve the formation of voltage-dependent ion channels in the phospholipid membranes of target cells. This process is facilitated by the amphipathic nature of their helical structures. The formation of these pores disrupts the membrane's electrochemical balance, leading to ion leakage, loss of osmotic stability, and ultimately, cell death.

Proposed Signaling Pathway: Ion Channel Formation

The following diagram illustrates the proposed mechanism of action for this compound, which involves its insertion into the cell membrane and the subsequent formation of an ion channel.

Aibellin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Monomers Membrane_Insertion Membrane Insertion & Aggregation This compound->Membrane_Insertion Hydrophobic Interaction Ion_Channel Ion Channel Formation Membrane_Insertion->Ion_Channel Self-Assembly Ion_Flux Unregulated Ion Flux (e.g., K+, Na+) Ion_Channel->Ion_Flux Pore Formation Cell_Death Cell Death Ion_Flux->Cell_Death Loss of Homeostasis

Caption: Proposed mechanism of this compound action via ion channel formation in the cell membrane.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as described in the primary literature.

Isolation of this compound

This protocol outlines the process for isolating this compound from the culture broth of Verticimonosporium ellipticum D1528.

Isolation_Workflow Start Culture Broth of V. ellipticum D1528 Step1 Extraction with Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Concentration of Crude Extract Step1->Step2 Step3 Chromatographic Separation (e.g., Silica (B1680970) Gel Column) Step2->Step3 Step4 Further Purification (e.g., HPLC) Step3->Step4 End Pure this compound Step4->End

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Verticimonosporium ellipticum D1528 is cultured in a suitable fermentation medium to produce this compound.

  • Extraction: The culture broth is extracted with an appropriate organic solvent, such as ethyl acetate, to isolate the crude peptide mixture.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as silica gel column chromatography, to separate this compound from other metabolites.

  • Purification: Final purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The primary and secondary structures of this compound were determined using the following experimental methods.

  • Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by analysis of the resulting amino acids.

  • Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) and other MS techniques are used to determine the molecular weight and to aid in sequencing.

  • Edman Degradation: The N-terminal amino acid sequence is determined by sequential removal and identification of amino acid residues from the N-terminus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, including two-dimensional techniques like NOESY, are used to determine the three-dimensional structure of the peptide in solution.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to characterize the secondary structure elements (e.g., α-helices, β-sheets) of this compound in solution.

Conclusion

This compound is a structurally unique peptaibol antibiotic with demonstrated biological activity. Its complex structure, featuring a 20-amino acid backbone with non-standard residues and distinct helical domains, underpins its proposed mechanism of action involving the formation of ion channels in cell membranes. The detailed experimental protocols provided in this guide offer a foundation for further research into this compound's synthesis, structure-activity relationships, and therapeutic potential. Future studies are warranted to fully elucidate its spectrum of antimicrobial activity and to explore its potential applications in medicine and biotechnology.

References

Aibellin: A Technical Guide to its Discovery, Origin, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the peptaibol antibiotic, Aibellin (B586312). Intended for researchers, scientists, and professionals in drug development, this document details its discovery, microbial origin, structural elucidation, and its notable effects on microbial ecosystems, particularly within rumen fermentation.

Discovery and Microbial Origin

This compound is a novel 20-residue peptaibol, a class of peptide antibiotics rich in α-aminoisobutyric acid.[1] It was first isolated from the culture broth of the fungus Verticimonosporium ellipticum D1528, identifying this microorganism as the natural producer of the compound.[1][2] The discovery of this compound was prompted by its significant activity in modifying rumen fermentation, suggesting its potential as a modulator of microbial ecosystems.[1]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectrometric analysis and chemical degradation techniques.[1] Its primary structure revealed a 20-amino acid peptide chain with a unique C-terminal amino alcohol, a feature that distinguishes it from other peptaibols.[1] Notably, this compound is the first peptaibol identified to contain two acidic amino acid residues in its C-terminal region and a phenylalanine (Phe) residue centrally located within its sequence.[1]

Further structural insights were gained through advanced spectroscopic methods. The sequence-specific assignment of proton and carbon-13 nuclear magnetic resonance (NMR) signals was accomplished using two-dimensional NMR spectroscopy.[2] The secondary structure of this compound in a methanol (B129727) solution was characterized using circular dichroism (CD) and Nuclear Overhauser Effect Spectroscopy (NOESY).[2] These analyses revealed that this compound folds into a structure comprising two α-helices interrupted by a bend at the Proline-14 residue.[2]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity as a modifier of rumen fermentation.[1][3] Its primary reported function is the enhancement of propionate (B1217596) production and the concurrent reduction of methanogenesis in in vitro rumen models.[3] This targeted activity is of particular interest in animal nutrition and for strategies aimed at mitigating greenhouse gas emissions from livestock.

A key characteristic of this compound's action is its specificity. While it significantly alters the balance of volatile fatty acid (VFA) production in favor of propionate, it does so without substantially affecting the total VFA concentration, the viability of protozoa, or the digestion of cellulose (B213188) in the rumen fluid.[3] This suggests a specific inhibitory action on certain microbial populations, likely methanogenic archaea and bacteria that produce acetate (B1210297) and butyrate, while promoting the growth or activity of propionate-producing bacteria. Although structurally similar to the peptide antibiotic alamethicin, this compound's effects on rumen fermentation are distinct.[3]

The precise molecular mechanism of action has not been fully elucidated but is likely related to its ability to interact with and disrupt the cell membranes of susceptible microorganisms, a common trait of peptaibols. This selective disruption could alter the composition and metabolic output of the complex microbial community within the rumen.

Quantitative Data

The following table summarizes the quantitative data reported for this compound's activity in in vitro rumen fermentation studies.

ParameterConcentrationEffectReference
Propionate Production12.5 - 25 mg/LEnhanced[3]
Methanogenesis12.5 - 25 mg/LReduced[3]
Total VFA Production12.5 - 25 mg/LNot significantly affected[3]
Protozoal Survival12.5 - 25 mg/LNot significantly affected[3]
Cellulose Digestion12.5 - 25 mg/LNot significantly affected[3]

Experimental Protocols

While a detailed, step-by-step protocol for the initial isolation and purification of this compound has not been published, a general workflow can be inferred from standard practices in natural product chemistry. The methodologies for evaluating its biological activity in rumen fermentation are more standardized.

General Protocol for In Vitro Rumen Fermentation Analysis

This protocol describes a batch culture system to assess the effects of this compound on rumen microbial fermentation.

1. Rumen Fluid Collection:

  • Rumen fluid is collected from cannulated donor animals (e.g., cattle or goats) fed a standardized diet.

  • The fluid is strained through multiple layers of cheesecloth to remove large feed particles and kept under anaerobic conditions (e.g., by flushing with CO2) at 39°C.

2. Incubation Setup:

  • In an anaerobic chamber, incubation flasks are prepared containing a buffered mineral solution that mimics rumen saliva.

  • A standardized substrate (e.g., a mix of hay and concentrate) is added to each flask.

  • This compound is added to the treatment flasks at the desired concentrations (e.g., 12.5 and 25 mg/L), while control flasks receive no this compound.

  • The flasks are inoculated with the strained rumen fluid.

3. Incubation:

  • The flasks are sealed and incubated in a shaking water bath at 39°C for a defined period (e.g., 24 or 48 hours).

4. Sample Analysis:

  • Gas Production: Total gas production is measured, and gas samples are collected to analyze methane (B114726) concentration using gas chromatography.

  • VFA Analysis: The fermentation liquor is sampled and analyzed for the concentrations of individual VFAs (acetate, propionate, butyrate) using gas chromatography or high-performance liquid chromatography.

  • Protozoa Count: Samples of the fermentation fluid can be fixed and examined under a microscope to count protozoa.

  • Cellulose Digestion: The remaining solid residue in the flasks can be analyzed for cellulose content to determine the extent of digestion.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

Aibellin_Discovery_Workflow cluster_Discovery Discovery cluster_Structure Structure Elucidation cluster_Activity Biological Activity Assessment A Cultivation of Verticimonosporium ellipticum D1528 B Isolation from Culture Broth A->B C Bioactivity Screening (Rumen Fermentation Assay) B->C D Spectrometric Analysis (Mass Spectrometry) B->D E Chemical Degradation B->E F NMR Spectroscopy (1D and 2D) B->F G Circular Dichroism B->G I In Vitro Rumen Fermentation C->I H Primary and Secondary Structure Determination D->H E->H F->H G->H H->I J Analysis of Fermentation Products (VFAs, Methane) I->J

Caption: Workflow for the discovery, structural elucidation, and biological characterization of this compound.

Signaling Pathway: this compound's Impact on Rumen Fermentation

Aibellin_Rumen_Impact cluster_Microbes Rumen Microbiome cluster_Products Fermentation Products This compound This compound Methanogens Methanogenic Archaea This compound->Methanogens Inhibits AcetateProducers Acetate/Butyrate Producing Bacteria This compound->AcetateProducers Inhibits PropionateProducers Propionate Producing Bacteria This compound->PropionateProducers Promotes (indirectly) Methane Methane Methanogens->Methane Acetate Acetate / Butyrate AcetateProducers->Acetate Propionate Propionate PropionateProducers->Propionate

References

Embelin: A Potential Therapeutic Agent Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of Embelin

Embelin, a naturally occurring benzoquinone, is emerging as a compound of significant interest to the scientific community, particularly for its potential therapeutic applications in oncology and inflammatory diseases. This document provides a comprehensive overview of the current research on Embelin, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its biological functions.

Anti-Cancer Applications

Embelin has demonstrated notable anti-cancer properties across a variety of cancer cell lines. Its primary mechanism of action in this context appears to be the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in tumor progression.

Modulation of Oncogenic Signaling Pathways

Embelin has been shown to influence several critical signaling pathways that are often dysregulated in cancer.[1][2] These include:

  • NF-κB Signaling: Embelin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.

  • PI3K/AKT Pathway: This pathway is central to cell growth and survival. Embelin has been observed to modulate the PI3K/AKT pathway, contributing to its anti-proliferative effects.[1][2]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell growth and survival. Embelin can interfere with STAT3 signaling, further inhibiting cancer cell proliferation.[1]

  • p53 Pathway: Embelin can modulate the activity of the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis.

The following diagram illustrates the key signaling pathways targeted by Embelin in cancer cells.

Embelin_Cancer_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Embelin Embelin NFkB NF-κB Embelin->NFkB Inhibits PI3K_AKT PI3K/AKT Embelin->PI3K_AKT Modulates STAT3 STAT3 Embelin->STAT3 Inhibits p53 p53 Embelin->p53 Modulates Autophagy Autophagy Embelin->Autophagy Apoptosis Apoptosis NFkB->Apoptosis PI3K_AKT->Apoptosis STAT3->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Embelin's modulation of key cancer signaling pathways.
Induction of Apoptosis

A primary anti-cancer mechanism of Embelin is the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. A key target in this process is the X-linked inhibitor of apoptosis protein (XIAP). Embelin acts as a cell-permeable, non-peptidic inhibitor of XIAP, leading to the activation of caspases and subsequent cell death. Furthermore, Embelin has been shown to sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis by downregulating anti-apoptotic proteins like c-FLIP.

The experimental workflow for assessing Embelin-induced apoptosis is depicted below.

Apoptosis_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CancerCells Cancer Cell Culture EmbelinTreatment Embelin Treatment (Varying Concentrations) CancerCells->EmbelinTreatment AnnexinV Annexin V/PI Staining EmbelinTreatment->AnnexinV CaspaseActivity Caspase Activity Assay EmbelinTreatment->CaspaseActivity WesternBlot Western Blot (XIAP, c-FLIP, etc.) EmbelinTreatment->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Spectrophotometry Spectrophotometry CaspaseActivity->Spectrophotometry Imaging Imaging WesternBlot->Imaging QuantitativeAnalysis Quantitative Analysis (IC50, % Apoptosis) FlowCytometry->QuantitativeAnalysis Spectrophotometry->QuantitativeAnalysis Imaging->QuantitativeAnalysis Aegeline_Inflammation_Signaling cluster_pathway NF-κB-mediated NLRP3 Inflammasome Pathway cluster_outcome Outcome Aegeline Aegeline NFkB NF-κB Aegeline->NFkB Inhibits NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves Pro-IL-1β to IL18 IL-18 Caspase1->IL18 Cleaves Pro-IL-18 to Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

References

In-Vitro Effects of Embelin on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Aibellin" did not yield relevant results. Based on the nature of the query and the available scientific literature, it is highly probable that this is a misspelling of "Embelin," a well-researched natural compound with significant in-vitro effects on various cell lines. This guide will proceed with a detailed analysis of Embelin (B1684587).

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring benzoquinone derived from the fruit of the Embelia ribes plant. It has garnered considerable attention in oncological research due to its demonstrated anti-cancer properties.[1] This document provides a comprehensive overview of the in-vitro effects of Embelin on various cancer cell lines, detailing its cytotoxic and apoptotic activities, the signaling pathways it modulates, and the experimental protocols utilized to ascertain these effects.

Quantitative Data on Cytotoxic Effects

Embelin exhibits a dose-dependent cytotoxic effect on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell types.

Cell LineCancer TypeIC50 (µM)AssayReference
A549Lung Cancer4.4SRB[2]
DU145Prostate Cancer6.31SRB[2]
MCF-7Breast Cancer10.66SRB[2]
K-562LeukemiaNot specifiedNot specified[3]
JurkatT-lymphoid LeukemiaNot specifiedNot specified[3]
RajiB-lymphoid LymphomaNot specifiedNot specified[3]
HELErythroleukemiaNot specifiedNot specified[3]
Colo38MelanomaNot specifiedNot specified[3]
MDA-MB-231Breast Cancer5.62 x 10⁻¹Antiproliferative Assay[4]
T47DBreast Cancer1.58Antiproliferative Assay[4]
HeLaCervical Cancer10.22 µg/mLMTT[5]
LS174Colon AdenocarcinomaNot specifiedMTT[5]

Note: The antiproliferative activity of Embelin has been shown to be comparable to that of known antitumor agents like cisplatin (B142131) and 5-fluorouracil.[3]

Mechanisms of Action

Embelin exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis:

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[6] Embelin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7]

  • Intrinsic Pathway: Embelin can induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and -3), leading to apoptosis.[1][6] This is often associated with the downregulation of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein).[1][7]

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[6]

Modulation of Signaling Pathways:

Embelin has been found to modulate several oncogenic signaling pathways:

  • PI3K/AKT Pathway: This is a critical survival pathway that is often overactive in cancer. Embelin can inhibit this pathway, thereby promoting apoptosis.[1]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Embelin can suppress NF-κB activation.[1]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor involved in cell proliferation and survival. Embelin has been shown to inhibit its activity.[1]

  • p53 Pathway: Embelin can lead to the release of the tumor suppressor protein p53 from its inhibitor, mortalin, allowing p53 to translocate to the nucleus and initiate transcription of genes that suppress cell growth.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in-vitro effects of Embelin.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, DU145) are obtained from a reputable cell bank.

  • Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8][9]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculturing: Adherent cells are passaged when they reach 70-80% confluency using trypsin-EDTA to detach them.[8][10]

2. Cytotoxicity Assay (SRB Assay):

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with increasing concentrations of Embelin (e.g., 2.5, 5, 10, 25 µM) for a specified duration (e.g., 48 hours).[2][11]

  • Fixation: The medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated.

3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

This method is used to detect and quantify apoptosis.

  • Treatment: Cells are treated with Embelin at a specific concentration (e.g., its IC50 value) for a designated time (e.g., 24 hours).

  • Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways Modulated by Embelin

Embelin_Signaling_Pathways Signaling Pathways Modulated by Embelin Embelin Embelin XIAP XIAP Embelin->XIAP PI3K PI3K Embelin->PI3K NFkB NF-κB Embelin->NFkB STAT3 STAT3 Embelin->STAT3 Mortalin_p53 Mortalin-p53 Complex Embelin->Mortalin_p53 Caspase9 Caspase-9 XIAP->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation NFkB->Proliferation STAT3->Proliferation p53 p53 Mortalin_p53->p53 releases Growth_Suppression Growth Suppression p53->Growth_Suppression Experimental_Workflow Workflow for In-Vitro Analysis of Embelin start Start: Cell Culture seed_plates Seed Cells in 96-well Plates start->seed_plates seed_flasks Seed Cells in Culture Flasks start->seed_flasks treat_embelin Treat with various concentrations of Embelin seed_plates->treat_embelin incubate Incubate for 48h treat_embelin->incubate srb_assay Perform SRB Assay incubate->srb_assay measure_absorbance Measure Absorbance at 510 nm srb_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 treat_ic50 Treat with IC50 concentration of Embelin seed_flasks->treat_ic50 incubate_24h Incubate for 24h treat_ic50->incubate_24h harvest_cells Harvest and Wash Cells incubate_24h->harvest_cells annexin_pi_stain Stain with Annexin V/PI harvest_cells->annexin_pi_stain flow_cytometry Analyze by Flow Cytometry annexin_pi_stain->flow_cytometry quantify_apoptosis Quantify Apoptosis flow_cytometry->quantify_apoptosis

References

Unable to Generate Report on "Aibellin" Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no information on a molecule or protein named "Aibellin" and its purported role in cellular signaling pathways.

Despite extensive searches for "this compound," its mechanism of action, protein interactions, and any associated quantitative data or experimental protocols, no relevant scientific information was found. This suggests that "this compound" may be:

  • A novel or proprietary compound not yet disclosed in public research. Information may be forthcoming in future publications or patent filings.

  • An internal designation for a compound within a private research entity. As such, details would not be publicly available.

  • A potential misspelling of a known molecule. Without the correct nomenclature, it is impossible to retrieve the requested detailed information.

Given the complete absence of data on "this compound" in the scientific domain, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be met without foundational information on the subject.

We recommend verifying the name and spelling of the molecule of interest. Should a different name be identified, a new search can be initiated to provide the requested technical whitepaper.

Preliminary Toxicity Profile of Embelin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Aibellin" did not yield any relevant scientific information regarding its toxicity or mechanism of action. It is presumed that the intended compound of interest may be Embelin (B1684587) , a structurally similar and well-researched natural product. This document provides a comprehensive overview of the preliminary toxicity studies of Embelin, compiled from publicly available scientific literature.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the preclinical safety and mechanistic studies of Embelin. The information is presented to facilitate further research and development of this compound.

Quantitative Toxicity Data

Embelin has been evaluated for its cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC3Prostate Cancer23.624[1]
DU145Prostate Cancer11.024[1]
LNCaP-LN3Prostate Cancer32.024[1]
RWPE-1Normal Prostate Epithelial>20024[1]

Note: The higher IC50 value in the normal prostate cell line (RWPE-1) suggests a degree of selectivity for cancer cells.[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the literature to assess the toxicity and mechanism of action of Embelin.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of Embelin on the viability and proliferation of cancer cells.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Embelin (or a vehicle control, such as DMSO) and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assays

Objective: To determine if Embelin induces programmed cell death (apoptosis) in cancer cells.

Methodology: Western Blot Analysis for Apoptosis Markers

  • Cell Lysis: After treatment with Embelin, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis-related proteins, such as:

    • XIAP (X-linked inhibitor of apoptosis protein): To assess for downregulation of this anti-apoptotic protein.[2][3]

    • Caspase-9 and Caspase-3: To detect the activation (cleavage) of these key executioner caspases.[2]

    • PARP (Poly (ADP-ribose) polymerase): To detect the cleavage of this enzyme, a hallmark of apoptosis.

  • Secondary Antibody Incubation and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between treated and untreated cells.

Signaling Pathways and Mechanisms of Action

Embelin has been shown to induce apoptosis and inhibit cancer cell survival through the modulation of several key signaling pathways.

Inhibition of XIAP and Induction of the Intrinsic Apoptosis Pathway

Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[2][3] By downregulating XIAP, Embelin removes the block on caspases, leading to the activation of the intrinsic apoptotic cascade.

XIAP_Inhibition Embelin Embelin XIAP XIAP Embelin->XIAP Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Embelin-mediated inhibition of XIAP, leading to caspase activation and apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Embelin has been shown to suppress the constitutive phosphorylation and activation of Akt, thereby promoting apoptosis.

PI3K_Akt_Pathway Embelin Embelin PI3K PI3K Embelin->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by Embelin.

Experimental Workflow for Assessing Protein Expression

The following diagram illustrates a typical workflow for analyzing changes in protein expression in response to Embelin treatment using Western blotting.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting CellSeeding Seed Cells Treatment Treat with Embelin CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Lyse Cells Harvest->Lysis Quantify Quantify Protein Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detect Detection Immunoblot->Detect DataAnalysis DataAnalysis Detect->DataAnalysis Analyze Data

Caption: A standard experimental workflow for Western blot analysis.

Conclusion

The preliminary toxicity data for Embelin indicate a promising anti-cancer profile with some selectivity for cancer cells over normal cells. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis through the inhibition of key survival proteins and pathways such as XIAP and PI3K/Akt. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel compounds. Further in-vivo toxicity studies are necessary to establish a comprehensive safety profile for Embelin.

References

Core Physicochemical Characteristics of Baicalin: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Baicalin (B1667713), a major bioactive flavonoid glycoside extracted from the roots of Scutellaria baicalensis. The information presented herein is intended to support research, formulation development, and analytical method development for this promising therapeutic agent. All data is compiled from peer-reviewed scientific literature.

Solubility Profile

Baicalin's solubility is a critical determinant of its bioavailability and formulation design. Its solubility is significantly influenced by the solvent system, pH, and temperature.

Table 1: Solubility of Baicalin in Various Solvents

Solvent SystemTemperature (°C)SolubilityReference
Water3767.03 ± 1.60 µg/mL[1]
PBS (pH 7.2)Not Specified~1 mg/mL[2]
Simulated Gastric Fluid (pH 1.2)3711.64 ± 0.44 µg/mL[1]
DMSONot Specified~5 mg/mL[2]
DimethylformamideNot Specified~10 mg/mL[2]
Methanol25Mole Fraction x 10³: ~1.5
Ethanol25Mole Fraction x 10³: ~0.5
n-Propanol25Mole Fraction x 10³: ~0.3
Isopropanol25Mole Fraction x 10³: ~0.2
70% EthanolRoom Temperature1.15 mg/mL
Deep Eutectic Solvent (Choline chloride-lactic acid)Room Temperature45.32 mg/mL

Key Insights on Solubility:

  • Baicalin is poorly soluble in water, which is a significant challenge for its oral absorption and formulation.

  • Its solubility is pH-dependent, with significantly lower solubility in acidic conditions (simulated gastric fluid) compared to neutral or aqueous environments.

  • Organic solvents like DMSO and dimethylformamide, as well as certain deep eutectic solvents, can dissolve considerably higher concentrations of Baicalin.

  • In mixtures of organic solvents and water, the solubility of baicalin generally increases with a higher proportion of the organic solvent and with increasing temperature.

Stability Profile

The stability of Baicalin is influenced by several environmental factors, including pH, temperature, and light. Understanding these factors is crucial for ensuring the integrity of Baicalin during storage, formulation, and analytical testing.

Table 2: Stability of Baicalin under Various Conditions

ConditionObservationReference
pH Stable in acidic conditions (pH 2.0-4.5). Degradation increases significantly at neutral to alkaline pH (6.8, 7.4, and 9.0).
Temperature Degradation is temperature-dependent. Lower temperatures (<4°C) are conducive to stability.
Light Susceptible to degradation under sunlight.
Antioxidants Addition of antioxidants like Vitamin C and Na₂SO₃ can improve stability in aqueous solutions.
Biological Matrices Unstable in plasma, urine, and tissue homogenates, but can be stabilized by the addition of acid and antioxidants.

Key Insights on Stability:

  • The degradation of Baicalin in aqueous solutions follows first-order kinetics.

  • Oxidation is a major degradation pathway, particularly in biological fluids.

  • Co-existing components in total flavonoid fractions from Radix scutellariae have been shown to inhibit the degradation of Baicalin.

Experimental Protocols

3.1. Solubility Determination (Saturation Shake-Flask Method)

This method is commonly used to determine the thermodynamic equilibrium solubility of a compound.

Methodology:

  • An excess amount of Baicalin (e.g., 10 mg) is added to a sealed vial containing a known volume of the solvent (e.g., 5 mL).

  • The vials are agitated (e.g., using a magnetic stirrer at ~500 rpm) at a constant temperature (e.g., 37 ± 0.5°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • After the equilibration period, the samples are allowed to stand for another period (e.g., 24 hours) to allow for the sedimentation of undissolved solids.

  • An aliquot of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm filter).

  • The concentration of Baicalin in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Baicalin C Sealed Vial A->C B Solvent B->C D Agitation at Constant Temperature (e.g., 24h) C->D E Sedimentation (e.g., 24h) D->E F Filtration of Supernatant E->F G Quantification (UV-Vis or HPLC) F->G

Fig. 1: Workflow for Solubility Determination by Shake-Flask Method.

3.2. Stability Evaluation using RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately assessing the stability of Baicalin.

Methodology:

  • Preparation of Baicalin Solutions: Prepare solutions of Baicalin in the desired media (e.g., buffers of different pH, plasma) at a known concentration.

  • Incubation: Incubate the solutions under the specified conditions (e.g., different temperatures, exposure to light).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the solution.

  • Sample Pretreatment: If necessary, pretreat the sample to stop the degradation reaction and make it suitable for HPLC analysis (e.g., by adding acid or an antioxidant and precipitating proteins).

  • HPLC Analysis: Inject the prepared sample into an HPLC system. A typical system might consist of:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, water, and an acid like phosphoric or formic acid (e.g., methanol:0.1% (v/v) aqueous formic acid (50:50)).

    • Detection: UV detection at a wavelength where Baicalin has significant absorbance (e.g., 275 nm or 280 nm).

    • Flow Rate: Typically 1.0 mL/min.

  • Data Analysis: The peak area of Baicalin is recorded at each time point. The percentage of Baicalin remaining is calculated relative to the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.

G A Prepare Baicalin Solution in Test Medium B Incubate under Stress Conditions (pH, Temp, Light) A->B C Sample at Time Intervals B->C D Pre-treat Sample (Stop Degradation) C->D E RP-HPLC Analysis D->E F Quantify Peak Area E->F G Calculate % Remaining & Determine Kinetics F->G

Fig. 2: Experimental Workflow for Baicalin Stability Assessment via RP-HPLC.

Degradation Pathway

The primary degradation pathway for Baicalin, particularly in biological systems, involves the hydrolysis of the glucuronic acid moiety, followed by further metabolism of the aglycone, baicalein (B1667712).

In Vivo Metabolism and Degradation:

  • Hydrolysis: After oral administration, Baicalin is poorly absorbed in the upper gastrointestinal tract. In the colon, it is hydrolyzed by β-glucuronidase enzymes produced by the intestinal microbiota into its aglycone, baicalein. This conversion is a rate-limiting step for its absorption.

  • Absorption and Phase II Metabolism: The more lipophilic baicalein is then absorbed. In the liver, it undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to form various conjugates.

  • Further Metabolism: Minor metabolic pathways can include methylation.

G Baicalin Baicalin (in Colon) Baicalein Baicalein (Aglycone) Baicalin->Baicalein Hydrolysis by Intestinal Microbiota (β-glucuronidase) Absorbed Absorbed Baicalein (in Liver) Baicalein->Absorbed Absorption Metabolites Phase II Metabolites (Glucuronides, Sulfates) Absorbed->Metabolites Glucuronidation & Sulfation

Fig. 3: Primary Metabolic Pathway of Baicalin in the Gastrointestinal Tract.

This technical guide summarizes the currently available data on the solubility and stability of Baicalin. For the development of robust and effective formulations and analytical methods, it is imperative that researchers conduct their own specific studies under their intended conditions of use.

References

Unmasking the Targets of Aibellin: A Technical Guide to a Membrane-Active Peptaibol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aibellin is a 20-residue peptaibol antibiotic isolated from the fungus Verticimonosporium ellipticum. Characterized by its efficiency-enhancing effects on rumen fermentation, this compound's primary mechanism of action does not involve specific protein targets in the conventional sense. Instead, its biological activity stems from its interaction with and disruption of cellular membranes. This technical guide delineates the current understanding of this compound's molecular interactions, summarizes its observed biological effects, and provides detailed experimental methodologies for its study. The focus is on its function as a membrane-active agent, forming ion channels and disturbing cellular integrity, which accounts for its antibiotic properties and its influence on microbial populations.

Introduction: The Nature of this compound

This compound is a member of the peptaibol family, a class of non-ribosomally synthesized peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1][2][3] These peptides are known for their ability to adopt helical conformations and interact with lipid bilayers. The structure of this compound, a 20-residue peptide with a C-terminal amino alcohol, is consistent with other peptaibols that act as membrane-permeabilizing agents.[1][3] Its amphipathic nature allows it to insert into cell membranes, a key feature of its biological activity.[2][4]

The Primary Target: The Cell Membrane

Unlike traditional antibiotics that bind to specific enzymes or ribosomal subunits, the primary target of this compound is the cell membrane of susceptible microorganisms.[1][2] The interaction is not with a specific protein but rather with the lipid bilayer itself. This mode of action is characteristic of peptaibols, which are known to form voltage-dependent ion channels through the cell membrane.[2] This disruption of the membrane's integrity leads to leakage of ions and other cellular contents, ultimately resulting in cell death.[2][4]

Mechanism of Action: Ion Channel Formation

The proposed mechanism for this compound's activity involves the following steps:

  • Adsorption and Partitioning: this compound monomers adsorb to the surface of the target cell membrane.

  • Insertion: The amphipathic helix inserts into the hydrophobic core of the lipid bilayer.

  • Aggregation: Multiple this compound molecules aggregate within the membrane.

  • Pore Formation: The aggregated peptides form a transmembrane pore or ion channel.

This formation of ion channels disrupts the electrochemical balance across the membrane, leading to a loss of essential ions and metabolites, and ultimately, cell death.[2][5]

Quantitative Data on this compound's Biological Activity

The primary application of this compound that has been quantitatively studied is its effect on in vitro rumen fermentation. These studies highlight its potential as a modulator of microbial ecosystems.

ParameterConcentrationEffectReference
Propionate Production 12.5 to 25 mg/LEnhanced[6]
Methanogenesis 12.5 to 25 mg/LReduced[6]
Total Volatile Fatty Acid (VFA) Production 12.5 to 25 mg/LNot significantly affected[6]
Protozoal Survival 12.5 to 25 mg/LNot significantly affected[6]
Cellulose Digestion 12.5 to 25 mg/LNot significantly affected[6]

Table 1: Summary of the in vitro effects of this compound on rumen fermentation.[6]

Experimental Protocols

Isolation and Structural Elucidation of this compound

This compound was originally isolated from the culture broth of the fungus Verticimonosporium ellipticum D1528. The primary structure was determined using a combination of spectrometric analysis and chemical degradation techniques.

General Protocol Outline:

  • Fungal Culture: Verticimonosporium ellipticum is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is harvested, and the active compounds are extracted using organic solvents.

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography (e.g., silica (B1680970) gel chromatography, HPLC) to purify this compound.

  • Structural Analysis: The purified peptide's amino acid sequence and structure are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Rumen Fermentation Studies

The effects of this compound on rumen microbial fermentation can be assessed using in vitro batch or continuous culture systems.

Batch Culture Protocol Outline:

  • Rumen Fluid Collection: Rumen fluid is collected from fistulated animals (e.g., goats) and strained.

  • Incubation Setup: The strained rumen fluid is mixed with a buffer solution and a substrate (e.g., hay powder and concentrate) in anaerobic culture vessels.

  • This compound Treatment: this compound is added to the culture vessels at various concentrations. Control vessels receive no this compound.

  • Incubation: The vessels are incubated under anaerobic conditions at a temperature mimicking the rumen environment (e.g., 39°C).

  • Analysis: After a set incubation period (e.g., 24 hours), samples are analyzed for VFA concentrations (using gas chromatography), methane (B114726) production (using gas chromatography), microbial populations, and substrate degradation.

Visualizing this compound's Mechanism and Discovery Workflow

Proposed Mechanism of Action: Membrane Disruption

Aibellin_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer This compound This compound Monomers Adsorption Adsorption to Membrane Surface This compound->Adsorption 1 Insertion Insertion into Hydrophobic Core Adsorption->Insertion 2 Aggregation Aggregation of Monomers Insertion->Aggregation 3 Pore Ion Channel/ Pore Formation Aggregation->Pore 4 Leakage Ion & Metabolite Leakage Pore->Leakage Disruption Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Proposed mechanism of this compound action on a cell membrane.

Experimental Workflow for this compound Discovery and Characterization

Aibellin_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Fungal_Culture Fungal Culture (V. ellipticum) Extraction Extraction of Culture Broth Fungal_Culture->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structural Elucidation (MS, NMR) Purification->Structure_Elucidation In_Vitro_Assays In Vitro Fermentation Studies Structure_Elucidation->In_Vitro_Assays Data_Analysis Analysis of Effects (VFA, Methane) In_Vitro_Assays->Data_Analysis

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a class of antibiotics whose primary target is the structural integrity of the cell membrane rather than specific protein machinery. Its ability to form ion channels makes it an effective antimicrobial agent. The quantitative data from rumen fermentation studies indicate its potential for modulating complex microbial ecosystems. Future research should focus on elucidating the precise structural basis for its membrane interactions and its selectivity towards different microbial species. Understanding these aspects will be crucial for harnessing the full therapeutic and biotechnological potential of this compound and other peptaibols.

References

Methodological & Application

Standard Protocol for the Synthesis of Aibellin: A 20-Residue Peptaibol with Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a standard protocol for the chemical synthesis of Aibellin, a 20-residue peptaibol antibiotic. This compound, originally isolated from the fungus Verticimonosporium ellipticum, exhibits antimicrobial activity and has potential applications in drug development.[1] This protocol outlines a robust solid-phase peptide synthesis (SPPS) strategy, addressing the challenges associated with the inclusion of multiple α-aminoisobutyric acid (Aib) residues and a C-terminal amino alcohol. Furthermore, this document presents available quantitative data on the biological activity of this compound and related peptaibols, along with a schematic representation of its proposed mechanism of action.

Introduction

This compound is a member of the peptaibol family, a class of peptide antibiotics characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol.[1] It is a 20-residue peptide with a unique structure that includes two acidic amino acids in the C-terminal region and a phenylalanine residue in the middle of the sequence.[1] The high Aib content induces a helical conformation, which is crucial for its biological activity. Peptaibols, like this compound, are known to act as membrane-active agents, forming voltage-gated ion channels in cell membranes, leading to cell death. This mode of action makes them promising candidates for the development of novel antimicrobial agents, particularly against multidrug-resistant pathogens.

The chemical synthesis of peptaibols presents challenges due to the steric hindrance of Aib residues, which can lead to difficult coupling steps and aggregation during synthesis. This protocol details a reliable Fmoc-based solid-phase peptide synthesis (SPPS) approach to overcome these challenges and enable the efficient synthesis of this compound.

This compound: Structure and Biological Activity

2.1. Amino Acid Sequence

The primary structure of this compound, as elucidated by Kumazawa et al. (1994), is presented in Table 1.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid
1Ac-Aib
2Ala
3Aib
4Ala
5Aib
6Gln
7Aib
8Val
9Aib
10Gly
11Aib
12Aib
13Phe
14Pro
15Aib
16Aib
17Glu
18Val
19Gln
20Pheol

Ac-Aib: N-acetyl-α-aminoisobutyric acid Pheol: Phenylalaninol

2.2. Biological Activity

This compound has been shown to modify rumen fermentation by enhancing propionate (B1217596) production and reducing methanogenesis at concentrations of 12.5 to 25 mg/L.[2] While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of pathogenic bacteria and fungi are not widely reported in the literature, related 18-residue peptaibols, trichorzin PA VI and II, have demonstrated potent antimicrobial activities with MIC values in the range of 0.19–6.25 μM against a variety of microbes.[3] The antimicrobial activity of other peptaibol analogs against multidrug-resistant opportunistic pathogens has also been reported, with MIC values ranging from 2 to 8 μg/mL.[2]

Table 2: Antimicrobial Activity of Related Peptaibols

PeptaibolOrganismMIC (µM)Reference
Trichorzin PA VIStaphylococcus aureus0.78[3]
Trichorzin PA VIEscherichia coli3.12[3]
Trichorzin PA VICandida albicans1.56[3]
Trichorzin PA IIStaphylococcus aureus0.39[3]
Trichorzin PA IIEscherichia coli6.25[3]
Trichorzin PA IICandida albicans0.78[3]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the synthesis of this compound on a solid support using Fmoc/tBu chemistry.

3.1. Materials and Reagents

  • Fmoc-Pheol-Wang resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetic anhydride

  • Pyridine

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

3.2. Synthesis Workflow

G start Start: Fmoc-Pheol-Wang Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) deprotection->coupling Repeat 19 times coupling->deprotection capping N-terminal Acetylation (Acetic Anhydride, Pyridine in DMF) coupling->capping After final coupling cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) capping->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis end End: Purified this compound analysis->end G cluster_membrane Cell Membrane cluster_cell Cellular Interior monomers This compound Monomers (Amphipathic Helices) aggregation Aggregation of Monomers monomers->aggregation Insertion into membrane channel Formation of Voltage-Gated Ion Channel aggregation->channel disruption Disruption of Membrane Potential channel->disruption leakage Ion and Metabolite Leakage disruption->leakage death Cell Death leakage->death

References

Dissolving Aibellin for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Aibellin" was not found in scientific literature searches. Therefore, this document provides a generalized protocol for dissolving a novel or uncharacterized compound for use in cell culture, based on established laboratory practices. Researchers must validate and optimize these protocols for their specific compound of interest.

Introduction

The successful use of any compound in cell culture experiments hinges on its proper dissolution and the preparation of accurate, sterile solutions. For novel compounds where solubility characteristics are unknown, a systematic approach is required to identify a suitable solvent and prepare stable stock solutions. This guide provides a comprehensive framework for determining the solubility of a new compound, preparing stock and working solutions, and performing necessary control experiments for use in in vitro assays.

Solubility Determination of a Novel Compound

Before preparing a high-concentration stock solution, it is crucial to determine the solubility of the compound in various solvents commonly used in cell culture. This initial screening will identify the most appropriate solvent that allows for the desired stock concentration while minimizing potential solvent-induced cytotoxicity.

Table 1: Solubility Test Template for a Novel Compound
SolventTest Concentration (mg/mL)Visual Observation (Clear, Precipitate, Cloudy)Notes
Cell Culture Grade Water1
5
10
Sterile PBS (pH 7.4)1
5
10
DMSO (Cell Culture Grade)10
50
100
Ethanol (100%, ACS Grade)10
50
100
Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine an appropriate solvent for a novel compound using small quantities of the substance.

Materials:

  • Novel compound (e.g., this compound)

  • Cell culture grade water, sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, 100%, ACS Grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several sterile microcentrifuge tubes.

  • Add a calculated volume of the first solvent to be tested (e.g., cell culture grade water) to achieve the highest desired concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a dark background to check for any undissolved particles.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes may be attempted. Caution: Heat can degrade some compounds; this step should be used with discretion.

  • If the compound dissolves completely, it is considered soluble at that concentration in the tested solvent.

  • If the compound does not dissolve, perform a serial dilution with the same solvent to determine the concentration at which it becomes soluble.

  • Repeat this process for each solvent to be tested (PBS, DMSO, Ethanol).

  • Record all observations in a table similar to Table 1.

Preparation of Stock and Working Solutions

Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. It is advisable to prepare the stock solution at a concentration that is at least 100x to 1000x the final working concentration to minimize the volume of solvent added to the cell culture medium.[1]

Protocol 2: Preparation of a Sterile Stock Solution

Materials:

  • Novel compound

  • Selected solvent from Protocol 1

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, light-protective storage tubes (e.g., amber cryovials)

Procedure:

  • In a sterile conical tube, weigh the appropriate amount of the compound to achieve the desired stock solution concentration.

  • Add the selected solvent dropwise to the powder while gently agitating the tube.

  • Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution.

  • Draw the prepared solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube or directly into sterile storage aliquots. This step is critical for removing any potential microbial contamination.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at an appropriate temperature (typically -20°C or -80°C), protected from light, as recommended for similar compounds or based on stability testing.

Protocol 3: Preparation of Working Solutions

Procedure:

  • Thaw an aliquot of the sterile stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (e.g., typically ≤ 0.5% for DMSO).[2]

  • Mix thoroughly by gentle pipetting before adding to the cells.

  • Always prepare a vehicle control, which consists of the cell culture medium containing the same final concentration of the solvent as the highest concentration used for the compound treatment.

Experimental Workflows and Diagrams

Solvent Cytotoxicity Assay Workflow

It is imperative to determine the maximum concentration of the chosen solvent that is non-toxic to the specific cell line being used.

Solvent_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in a 96-well plate prep_dilutions Prepare serial dilutions of solvent in medium treat_cells Replace medium with solvent dilutions prep_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay data_analysis Analyze data and determine max non-toxic solvent concentration viability_assay->data_analysis

Caption: Workflow for determining the maximum non-toxic solvent concentration.

General Workflow for Testing a Novel Compound

The following diagram outlines a typical workflow for evaluating the effects of a novel compound on a cell line.

Compound_Testing_Workflow start Start solubility Determine Solubility & Prepare Stock Solution start->solubility seed Seed Cells solubility->seed treat Treat Cells with Compound (and Vehicle Control) seed->treat incubate Incubate (Time-course) treat->incubate endpoint Endpoint Assays (e.g., Viability, Apoptosis, Western Blot) incubate->endpoint analyze Data Collection & Analysis endpoint->analyze end End analyze->end

Caption: General experimental workflow for in vitro compound testing.

Hypothetical Signaling Pathway

As the mechanism of action for "this compound" is unknown, the following diagram illustrates a hypothetical signaling pathway that a novel compound could modulate. This serves as an example for visualization purposes.

Hypothetical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitory Protein Kinase2->Inhibitor Inactivates TF Transcription Factor Kinase2->TF Activates Inhibitor->TF Gene Target Gene Expression TF->Gene Promotes This compound This compound (Hypothetical) This compound->Receptor Binds

Caption: A hypothetical cell signaling pathway modulated by a novel compound.

References

Application Notes and Protocols for Apelin In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Aibellin Dosage for In-Vivo Animal Studies

Note on "this compound": Initial searches for a compound named "this compound" did not yield any relevant scientific information, suggesting a possible misspelling. Based on phonetic similarity and the context of in-vivo research, this document will focus on Apelin , a well-researched endogenous peptide with diverse physiological roles. It is presumed that "this compound" was a typographical error for "Apelin".

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apelin is the endogenous ligand for the G protein-coupled receptor, APJ. The Apelin/APJ system is a critical regulator of cardiovascular homeostasis, fluid balance, and energy metabolism.[1] Apelin exists in several isoforms, such as Apelin-36, Apelin-13 (B560349), and the pyroglutamylated form, [Pyr1]-Apelin-13, which is the most abundant and active form in the cardiovascular system.[2][3] Due to its therapeutic potential in conditions like heart failure, hypertension, and metabolic disorders, in-vivo animal studies are crucial to understanding its physiological effects and therapeutic applications.[1] These application notes provide a comprehensive overview of Apelin dosage, administration protocols, and the underlying signaling pathways for in-vivo animal studies.

Data Presentation: Apelin Dosage in Animal Studies

The following tables summarize the quantitative data on Apelin dosages used in various in-vivo animal studies.

Table 1: Apelin-13 Dosage in Rodent Models

Animal ModelApelin IsoformDosageAdministration RouteKey FindingsReference(s)
Normal MiceApelin-1310-100 µ g/mouse Intraperitoneal (i.p.)No effect on gastric emptying.[4]
Normal MiceApelin-130.3, 1, 3 µ g/mouse Intracerebroventricular (i.c.v.)Inhibited gastrointestinal transit.[4]
Mice with Myocardial InfarctionApelin-131 mg/kgIntraperitoneal (i.p.)Reduced infarct size.[5]
Rats with Diabetes MellitusApelin-13200 µg/kg/day for 4 weeksIntraperitoneal (i.p.)Enhanced expression of Apelin-12, GLUT4, and AMPKα-2.[6]
Renovascular Hypertensive RatsApelin-1340 and 60 µg/kgIntravenous (i.v.)Induced transient positive inotropic and hypotensive effects.[5]
Anesthetized Rats[Pyr1]-Apelin-1310 µg/kgIntravenous (i.v.)Increased cardiac output and stroke volume.[5]
Rats with Spinal Cord Injury[Pyr1]-Apelin-131µg and 5µgIntrathecal (i.t)Improved locomotor activity and reduced pain symptoms.[7]

Table 2: Apelin-12 and Apelin-36 Dosage in Rodent Models

Animal ModelApelin IsoformDosageAdministration RouteKey FindingsReference(s)
Rats with Myocardial InfarctionApelin-120.07 or 0.35 µmol/kgIntravenous (i.v.)Reduced infarct size and plasma necrosis markers.[8]
Diet-Induced Obese MiceApelin-36-[L28C(30kDa-PEG)]3 and 10 mg/kgSubcutaneous (s.c.)Lowered blood glucose levels.[9]

Experimental Protocols

Protocol 1: Preparation and Administration of Apelin-13 for Intraperitoneal (i.p.) Injection in Mice

1. Materials:

  • Apelin-13 peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Insulin syringes (or similar) for injection

2. Preparation of Apelin-13 Stock Solution:

  • Allow the lyophilized Apelin-13 vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile saline to a desired stock concentration (e.g., 1 mg/mL). [Pyr1]-Apelin-13 is soluble in water up to 1 mg/ml.[3]

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.

3. Preparation of Dosing Solution:

  • On the day of the experiment, thaw an aliquot of the Apelin-13 stock solution.

  • Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, to achieve a dose of 1 mg/kg in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 0.25 mg/mL.

    • Calculation: (1 mg/kg * 0.025 kg) / 0.1 mL = 0.25 mg/mL

4. Administration Protocol:

  • Acclimatize mice to the experimental room for at least 30 minutes before the procedure.

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site with an alcohol swab.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.

  • Inject the calculated volume of the Apelin-13 solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Preparation and Administration of [Pyr1]-Apelin-13 for Intravenous (i.v.) Injection in Rats

1. Materials:

  • [Pyr1]-Apelin-13 peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Syringes and needles appropriate for i.v. injection in rats (e.g., 27-30 gauge)

2. Preparation of [Pyr1]-Apelin-13 Stock Solution:

  • Follow the same procedure as for Apelin-13 i.p. injection to prepare a stock solution (e.g., 1 mg/mL).

3. Preparation of Dosing Solution:

  • Dilute the stock solution with sterile saline to the final concentration needed for the desired dose and injection volume. For a dose of 10 µg/kg in a 250 g rat with an injection volume of 200 µL:

    • Calculation: (0.01 mg/kg * 0.25 kg) / 0.2 mL = 0.0125 mg/mL

4. Administration Protocol:

  • Anesthetize the rat according to an approved institutional protocol.

  • Place the rat on a heating pad to maintain body temperature and promote vasodilation of the tail veins.

  • Wipe the tail with an alcohol swab.

  • Visualize a lateral tail vein and insert the needle, bevel up, at a shallow angle.

  • Slowly inject the calculated volume of the [Pyr1]-Apelin-13 solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the rat's vital signs throughout the procedure and during recovery from anesthesia.

Mandatory Visualizations

Apelin Signaling Pathway

The binding of Apelin to its receptor, APJ, triggers a cascade of intracellular signaling events. This pathway is crucial for mediating the diverse physiological effects of Apelin. The primary signaling occurs through G protein-dependent mechanisms, mainly involving Gαi and Gαq, which in turn activate downstream effectors like PI3K/Akt and ERK1/2.[10][11][12]

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin Apelin APJ APJ Receptor Apelin->APJ Binds G_protein Gαi/q, Gβγ APJ->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 PLC->ERK Activates Akt Akt PI3K->Akt Activates Physiological_Effects Physiological Effects (Vasodilation, Inotropy, etc.) ERK->Physiological_Effects eNOS eNOS Akt->eNOS Phosphorylates Akt->Physiological_Effects NO NO eNOS->NO Produces NO->Physiological_Effects Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Apelin_Prep Prepare Apelin Solution Administration Administer Apelin (i.p., i.v., etc.) Apelin_Prep->Administration Baseline->Administration Monitoring Monitor Animal (e.g., Blood Pressure, Glucose) Administration->Monitoring Data_Collection Collect Data/ Samples Monitoring->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Application Note & Protocol: Quantification of Aibellin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the quantification of Aibellin, a novel cyclic peptide, in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies.

Introduction

This compound is a cyclic peptide with potential therapeutic applications. Accurate quantification of this compound in various tissues is crucial for understanding its pharmacokinetics, distribution, and efficacy. This protocol details a robust and sensitive method for the extraction and quantification of this compound from complex biological matrices. The method of choice, LC-MS/MS, offers high selectivity and sensitivity for the analysis of small molecules in biological samples.[1][2]

Chemical Properties of this compound (Hypothetical)

PropertyValue
Molecular FormulaC₄₅H₆₅N₁₁O₁₀S₂
Molecular Weight1024.2 g/mol
ClassCyclic Peptide
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile)
pKaNot Determined
LogPNot Determined

Experimental Protocols

A successful quantification of this compound relies on meticulous sample preparation and a validated analytical method.

Tissue Sample Preparation

Proper collection and preparation of tissue samples are critical for accurate analysis.[1] Tissues are complex matrices, and extensive sample cleanup is often required.[3]

Materials:

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Microcentrifuge tubes

  • Extraction Solvent: Acetonitrile (B52724) with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

Protocol:

  • Tissue Collection & Storage: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood and blot dry.[4] Weigh the tissue and either process it immediately or snap-freeze it in liquid nitrogen and store at -80°C until analysis.

  • Homogenization:

    • To a pre-weighed tissue sample (e.g., 100 mg), add a 3-fold volume of ice-cold lysis buffer or organic solvent (e.g., 300 µL of methanol/water).

    • Add homogenization beads (if using a bead beater).

    • Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice to minimize degradation.

  • Protein Precipitation & Extraction:

    • To the tissue homogenate, add 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing this compound and the internal standard.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration.

Workflow for Tissue Sample Preparation

G cluster_0 Sample Collection cluster_1 Homogenization cluster_2 Extraction & Precipitation cluster_3 Analysis Tissue Excised Tissue Rinse Rinse with PBS Tissue->Rinse Weigh Weigh Tissue Rinse->Weigh Store Snap-freeze & Store at -80°C Weigh->Store Homogenize Add Lysis Buffer & Homogenize Store->Homogenize Add_Solvent Add Acetonitrile + Internal Standard Homogenize->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS

Caption: Workflow for this compound extraction from tissue.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological fluids and tissues.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters (Example):

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Multiple Reaction Monitoring (MRM) Transitions:
This compoundQ1: 1024.2 -> Q3: [Specific fragment ion]
Internal StandardQ1: [IS mass] -> Q3: [IS fragment ion]

Method Validation:

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy85-115% (15% RSD)
Precision≤ 15% CV
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10

Logical Flow of LC-MS/MS Analysis

G cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Acquisition Autosampler Autosampler Injection HPLC_Column HPLC Column Autosampler->HPLC_Column Mobile Phase ESI_Source Electrospray Ionization HPLC_Column->ESI_Source Mass_Analyzer Tandem Mass Analyzer (MS/MS) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Overview of the LC-MS/MS analytical workflow.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

Example Calibration Curve Data:

Concentration (ng/mL)Peak Area (this compound)Peak Area (IS)Area Ratio (this compound/IS)
11520150000.101
57650151000.507
1015300150501.017
5075900149005.094
1001510001500010.067
5007600001520050.000
Quantification of this compound in Tissue

The concentration of this compound in the tissue samples is determined using the linear regression equation from the calibration curve.

Calculation:

Concentration (ng/g) = (Calculated Concentration from Curve (ng/mL) * Volume of Extraction Solvent (mL)) / Weight of Tissue (g)

Example Quantitative Data in Different Tissues:

Tissue TypeThis compound Concentration (ng/g tissue) ± SD (n=3)
Liver256.4 ± 15.2
Kidney189.7 ± 11.8
Brain45.2 ± 5.1
Muscle18.9 ± 2.5

Conclusion

This application note provides a detailed protocol for the robust and reliable quantification of this compound in tissue samples using LC-MS/MS. The described methods for sample preparation and analysis can be adapted and validated for specific research needs, enabling accurate assessment of this compound's tissue distribution and pharmacokinetic profile. Proper method validation is essential to ensure the quality and reliability of the generated data.

References

Application Notes and Protocols for Embelin in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring para-benzoquinone isolated from the berries of Embelia ribes. Traditionally used in Ayurvedic medicine, Embelin has garnered significant scientific interest due to its pleiotropic pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent in a variety of disease models, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, positioning it as a promising candidate for further drug development.[1][4]

These application notes provide a summary of Embelin's use in various disease models, detailed experimental protocols derived from published literature, and visualizations of its molecular pathways and experimental workflows.

I. Embelin in Oncology Disease Models

Embelin exhibits significant anticancer properties by targeting multiple pathways involved in tumor progression, including proliferation, apoptosis, angiogenesis, and metastasis.[1][5] It is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which leads to the activation of caspases and induction of apoptosis.[1][5] Furthermore, Embelin modulates critical signaling cascades such as NF-κB, PI3K/Akt, and STAT3.[1][4]

Quantitative Data Summary: In Vitro and In Vivo Cancer Models
Cancer Type Model System Embelin Concentration/Dose Observed Effect Reference
Breast CancerMCF-7, MDA-MB-231 cells5-40 µMInhibition of cell viability, induction of apoptosis, downregulation of metastatic signaling molecules (MMPs, VEGF).[1][6][7]
Prostate CancerPC-3 cells10-50 µMDose-dependent decrease in cell viability, inhibition of the Akt signaling pathway.[1]
Pancreatic CancerMouse modelNot SpecifiedAttenuated cell invasion and proliferation, induced apoptosis via STAT3 inhibition and p53 activation.[4]
LeukemiaHuman leukemia cellsNot SpecifiedStimulated apoptosis by downregulating XIAP and activating caspase-dependent mechanisms.[1]
OsteosarcomaHuman osteosarcoma cellsNot SpecifiedInhibited proliferation and induced apoptosis via the PI3K/Akt pathway.[1]
Bladder CancerNot SpecifiedNot SpecifiedReduced constitutive phosphorylation/activation of PI3K/AKT and inhibited cell growth.[8]
Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Embelin on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Embelin (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Preparation: Prepare a stock solution of Embelin in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[9]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of Embelin. Include vehicle-only (DMSO) and untreated control wells.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following incubation, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[9]

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression in key signaling pathways (e.g., PI3K/Akt) following Embelin treatment.

Materials:

  • Cancer cells treated with Embelin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the Embelin-treated and control cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Signaling Pathways and Workflows

Embelin_Cancer_Signaling Embelin Embelin XIAP XIAP Embelin->XIAP inhibits PI3K PI3K Embelin->PI3K inhibits NFkB NF-κB Embelin->NFkB inhibits STAT3 STAT3 Embelin->STAT3 inhibits Caspase9 Caspase-9 XIAP->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inflammation Pro-inflammatory Genes NFkB->Inflammation Survival Cell Survival Genes STAT3->Survival

Caption: Embelin's multifaceted anticancer mechanism.

Experimental_Workflow_Cancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., MCF-7, PC-3) Treatment Embelin Treatment (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis AnimalModel Tumor Xenograft Animal Model EmbelinAdmin Embelin Administration (e.g., Oral Gavage) AnimalModel->EmbelinAdmin TumorMeasurement Tumor Growth Measurement EmbelinAdmin->TumorMeasurement Histo Histopathological Analysis TumorMeasurement->Histo

Caption: General experimental workflow for evaluating Embelin in cancer models.

II. Embelin in Neurodegenerative Disease Models

Embelin has demonstrated neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. Its mechanisms in this context include reducing oxidative stress, inhibiting neuroinflammation, and preventing the accumulation of amyloid-beta (Aβ) plaques.[10][11]

Quantitative Data Summary: Neurodegenerative Disease Models
Disease Model System Embelin Concentration/Dose Observed Effect Reference
Alzheimer's DiseaseStreptozotocin (B1681764) (STZ)-induced rat hippocampal neuronal culture2.5–10 µMProtected neurons from STZ-induced neurotoxicity; reduced Aβ protein expression in a dose-dependent manner.[11]
Perinatal InflammationRat models and PC12 cellsNot SpecifiedMitigated neuronal development limitations by inhibiting 5-lipoxygenase (5-LOX) mediated ferroptosis and reducing oxidative stress.[12][13]
Huntington's Disease3-nitropropionic acid (3-NP) induced modelNot SpecifiedShowed potential protective effects.[2]
Experimental Protocols

Protocol 3: In Vitro Alzheimer's Disease Model

This protocol describes the induction of an Alzheimer's-like condition in primary neuronal cultures using Streptozotocin (STZ) and treatment with Embelin.

Materials:

  • Primary rat hippocampal neuronal culture

  • Streptozotocin (STZ)

  • Embelin

  • Neurobasal medium with supplements

  • Antibodies for immunofluorescence (e.g., anti-Aβ)

  • Fluorescent secondary antibodies

  • Fluorescence microscope

Procedure:

  • Neuronal Culture: Isolate and culture primary hippocampal neurons from rat embryos according to standard protocols.

  • STZ Induction: Induce neurotoxicity by treating the mature neuronal cultures with STZ (e.g., 8 mM).[11]

  • Embelin Treatment: Pre-treat or co-treat the neuronal cultures with different concentrations of Embelin (e.g., 2.5, 5, 10 µM).[11]

  • Immunofluorescence Staining: After the treatment period, fix the cells and perform immunofluorescence staining for Aβ to assess its accumulation.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the fluorescence intensity or the number of Aβ-positive neurons to evaluate the neuroprotective effect of Embelin.[11]

Signaling Pathways and Workflows

Embelin_Neuro_Signaling Embelin Embelin GSK3 GSK-3 Embelin->GSK3 deactivates SOD1 SOD1 Embelin->SOD1 increases Neuroinflammation Neuroinflammation (NF-κB) Embelin->Neuroinflammation inhibits Neuroprotection Neuroprotection Embelin->Neuroprotection LOX5 5-LOX Embelin->LOX5 inhibits APP APP mRNA GSK3->APP Abeta Amyloid-β Accumulation APP->Abeta OxidativeStress Oxidative Stress SOD1->OxidativeStress Ferroptosis Ferroptosis LOX5->Ferroptosis

Caption: Neuroprotective mechanisms of Embelin.

III. Embelin in Metabolic Disease Models

Embelin has shown therapeutic potential in models of type 2 diabetes by improving glycemic control, reducing inflammation, and ameliorating oxidative stress.

Quantitative Data Summary: Diabetes Models
Disease Model System Embelin Dose Observed Effect Reference
Type 2 DiabetesHigh-fat diet (HFD) + STZ-induced diabetic rats25 and 50 mg/kg/day, p.o. for 3 weeksReduced plasma glucose, glycosylated hemoglobin, and pro-inflammatory mediators (IL-6, TNF-α). Decreased malondialdehyde and restored glutathione, SOD, and catalase levels in the liver. Reduced elevated lipid profiles.[14][15]
Type 2 DiabetesHFD + STZ-induced diabetic ratsNot SpecifiedAmeliorated oxidative stress and inhibited intracellular pro-inflammatory mediators.[2]
Experimental Protocols

Protocol 4: Induction and Treatment of a Type 2 Diabetes Rat Model

This protocol details the creation of a high-fat diet and low-dose streptozotocin (STZ) induced diabetic rat model to evaluate the antidiabetic effects of Embelin.

Materials:

  • Male Wistar rats

  • High-fat diet (HFD)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Embelin

  • Glucometer and test strips

  • Kits for measuring glycosylated hemoglobin, lipids, and inflammatory markers.

Procedure:

  • Induction of Diabetes:

    • Feed rats a high-fat diet for a specified period (e.g., 2 weeks) to induce insulin (B600854) resistance.

    • Administer a single low dose of STZ (e.g., 35 mg/kg, i.p.), freshly dissolved in cold citrate buffer, to induce partial beta-cell damage.

    • Confirm the development of diabetes by measuring fasting blood glucose levels; rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Embelin Treatment:

    • Divide the diabetic rats into groups: diabetic control, Embelin-treated (e.g., 25 and 50 mg/kg/day, p.o.), and a standard drug control (e.g., metformin).[14][15]

    • Administer Embelin orally for a defined period (e.g., 3 weeks).[14][15]

  • Data Collection and Analysis:

    • Monitor body weight and fasting blood glucose levels regularly.

    • At the end of the treatment period, collect blood samples to measure glycosylated hemoglobin, lipid profiles (cholesterol, triglycerides), and pro-inflammatory cytokines (IL-6, TNF-α).

    • Harvest liver tissue to assess oxidative stress markers (malondialdehyde, glutathione, SOD, catalase).[14][15]

    • Collect pancreatic tissue for histopathological examination of β-islets.

Signaling Pathways and Workflows

Embelin_Diabetes_Signaling Embelin Embelin InflammatoryMediators Pro-inflammatory Mediators (IL-6, TNF-α) Embelin->InflammatoryMediators inhibits OxidativeStress Oxidative Stress Embelin->OxidativeStress reduces LipidProfile Lipid Profile Embelin->LipidProfile lowers GlucoseHomeostasis Improved Glucose Homeostasis Embelin->GlucoseHomeostasis PI3K_Akt PI3K/p-Akt Pathway Embelin->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Antidiabetic mechanisms of Embelin.

Conclusion

Embelin is a promising natural compound with well-documented therapeutic potential in preclinical models of cancer, neurodegenerative disorders, and diabetes. Its ability to modulate multiple key signaling pathways underscores its potential for broad clinical applications. The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into the therapeutic efficacy and mechanisms of action of Embelin. Further research is warranted to translate these preclinical findings into clinical applications.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Aibellin in Fungal Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Aibellin, a 20-residue peptaibol antibiotic.[1] this compound is produced by the fungus Verticimonosporium ellipticum and has demonstrated potential as a rumen fermentation enhancer.[1] The developed method is suitable for high-throughput screening and quantitative analysis of this compound in complex biological matrices such as fungal culture supernatants, which is essential for fermentation process optimization and early-stage drug development. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a representative data set for performance evaluation.

Introduction

This compound is a peptide antibiotic belonging to the peptaibol class, characterized by a 20-amino acid sequence with a unique C-terminal amino alcohol.[1] Its activity in enhancing rumen fermentation makes it a compound of interest for agricultural and biotechnological applications.[1] Accurate and reliable quantification of this compound in various biological samples is crucial for research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2] This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, targeting researchers and professionals in drug discovery and development.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Fungal Culture Supernatant
  • Centrifugation: Centrifuge the fungal culture broth at 10,000 x g for 15 minutes at 4°C to pellet the fungal mycelia.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification: Acidify the supernatant to a final concentration of 0.1% formic acid to enhance this compound binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of 0.1% formic acid in water.

  • Sample Loading: Load 5 mL of the acidified supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in 0.1% formic acid in water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 2 mL of 90% acetonitrile (B52724) containing 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS System and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions for this compound

The exact precursor and product ions for this compound need to be determined by infusing a standard solution of the purified peptide into the mass spectrometer. As this compound is a 20-residue peptaibol, its molecular weight is estimated to be in the range of 1800-2200 Da. For this application note, a hypothetical molecular weight of 2050.5 Da is assumed, leading to the following potential precursor ions. The product ions would be determined from the fragmentation of the precursor ion in the collision cell.

Table 3: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)1026.25 [M+2H]²⁺875.41004035
This compound (Qualifier)1026.25 [M+2H]²⁺1150.61004030

Note: The selection of precursor and product ions, as well as the optimization of cone voltage and collision energy, are critical steps in method development and should be performed experimentally.

Data Presentation

The performance of the LC-MS/MS method should be evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Calibration Curve and Performance Data (Hypothetical)

Concentration (ng/mL)Mean Peak Area (n=3)% RSD
115,4328.5
578,1236.2
10155,6784.1
50798,4562.5
1001,601,2341.8
5008,123,4561.2

Table 5: Method Performance Characteristics (Hypothetical)

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 105%

Visualizations

Experimental Workflow

Aibellin_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture Supernatant centrifugation Centrifugation fungal_culture->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute lc_separation LC Separation (C18) dry_reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elute quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound in fungal culture supernatants. The detailed protocol for sample preparation using solid-phase extraction ensures the removal of interfering matrix components, leading to reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the study and development of this compound, enabling accurate quantification for a wide range of applications.

References

Application Note: Aibellin Treatment Protocol for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the treatment of primary neuron cultures with Aibellin, a novel neuroactive compound. It includes procedures for cell culture, compound preparation, treatment, and subsequent analysis of neuronal health and function.

Introduction

Primary neuron cultures are a fundamental tool in neuroscience research, providing an in vitro model to study neuronal development, function, and response to therapeutic agents. This compound is a novel synthetic compound under investigation for its potential neuroprotective and neuro-regenerative properties. This application note outlines a standardized protocol for applying this compound to primary neuron cultures and assessing its effects on cell viability, neurite outgrowth, and intracellular signaling pathways.

Materials and Reagents

Primary Neuron Culture
  • Media and Supplements:

    • Neurobasal Medium

    • B-27 Supplement

    • GlutaMAX

    • Penicillin-Streptomycin

    • Fetal Bovine Serum (FBS) for initial plating

  • Coating Substrates:

  • Enzymes for Dissociation:

    • Trypsin or Papain

  • Other Reagents:

    • Hank's Balanced Salt Solution (HBSS)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Trypan Blue Stain

    • Nuclease (e.g., DNase I)

This compound Treatment
  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

Analytical Assays
  • Viability Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Neurite Outgrowth Analysis:

    • Primary antibodies (e.g., anti-β-III tubulin)

    • Fluorescently labeled secondary antibodies

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Signaling Pathway Analysis:

    • Lysis buffer (e.g., RIPA buffer)

    • Protease and phosphatase inhibitors

    • Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

Experimental Protocols

Preparation of Primary Neuron Cultures

This protocol is a general guideline; specific details may vary depending on the neuronal type (e.g., cortical, hippocampal) and developmental stage.

  • Coat Culture Plates: Coat culture plates with Poly-L-lysine (100 µg/mL in borate (B1201080) buffer) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced attachment and differentiation, a secondary coating of laminin (5 µg/mL in HBSS) can be applied for at least 2 hours at 37°C.[1]

  • Tissue Dissection: Isolate brain tissue (e.g., cortex or hippocampus) from embryonic day 18 (E18) rat or mouse pups in ice-cold HBSS.[1][2]

  • Enzymatic Digestion: Mince the tissue and incubate in a dissociation enzyme solution (e.g., 0.25% Trypsin-EDTA) for 15-20 minutes at 37°C.[1][2]

  • Mechanical Dissociation: Inactivate the enzyme with an equal volume of plating medium containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate neurons at a density of 50,000-100,000 cells/cm² in plating medium.

  • Cell Maintenance: After 4 hours, replace the plating medium with a serum-free maintenance medium (Neurobasal medium with B-27 and GlutaMAX). Maintain cultures at 37°C in a 5% CO₂ incubator, replacing half of the medium every 3-4 days.

This compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed maintenance medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: At 7 days in vitro (DIV), when neurons have developed a mature network, remove half of the medium from each well and replace it with the this compound-containing medium. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Neuronal Viability

MTT Assay for Metabolic Activity:

  • Following this compound treatment, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

LDH Assay for Membrane Integrity:

  • Collect the culture supernatant to measure released LDH.

  • Lyse the remaining cells to measure total LDH.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to determine the percentage of cytotoxicity.

Analysis of Neurite Outgrowth
  • Immunocytochemistry:

    • Fix the treated neurons with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour.

    • Counterstain with DAPI to visualize nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Use image analysis software (e.g., ImageJ) to quantify neurite length and branching.

Data Presentation

Table 1: Effect of this compound on Neuronal Viability
This compound Concentration (µM)Neuronal Viability (% of Control)Cytotoxicity (% LDH Release)
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
1105 ± 5.14.8 ± 0.9
10115 ± 6.24.5 ± 1.0
5095 ± 4.88.1 ± 1.5
10060 ± 7.335.4 ± 4.2

Data are presented as mean ± SEM from three independent experiments.

Table 2: this compound's Influence on Neurite Outgrowth
This compound Concentration (µM)Average Neurite Length (µm)Number of Primary Neurites
0 (Vehicle Control)150 ± 12.34.2 ± 0.5
1180 ± 15.15.1 ± 0.6
10250 ± 20.56.5 ± 0.8
50160 ± 14.24.5 ± 0.4
10090 ± 10.12.1 ± 0.3

Data are presented as mean ± SEM from the analysis of at least 50 neurons per condition.

Visualization of Pathways and Workflows

Hypothetical this compound Signaling Pathway

The following diagram illustrates a potential signaling cascade activated by this compound, leading to enhanced neuronal survival and neurite outgrowth. This pathway is based on known pro-survival and growth pathways in neurons, such as the PI3K/Akt and MEK/ERK pathways, which are downstream of many neurotrophic factor receptors.

Aibellin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound Receptor This compound Receptor This compound->Receptor Binding PI3K PI3K Receptor->PI3K Activation MEK MEK Receptor->MEK Activation Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Pro-survival, Growth) Akt->Transcription ERK ERK MEK->ERK Activation ERK->Transcription Survival Neuronal Survival Transcription->Survival Outgrowth Neurite Outgrowth Transcription->Outgrowth Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Prepare Primary Neuron Cultures (DIV 0) Mature 2. Mature Cultures (DIV 7) Culture->Mature Treat 3. Treat with this compound (24-72h) Mature->Treat Viability 4a. Viability Assays (MTT, LDH) Treat->Viability Neurite 4b. Neurite Outgrowth (Immunocytochemistry) Treat->Neurite Signaling 4c. Signaling Analysis (Western Blot) Treat->Signaling Interpret 5. Data Analysis and Interpretation Viability->Interpret Neurite->Interpret Signaling->Interpret

References

Aibellin: Uncharted Territory in Combination Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in novel antimicrobial agents, the peptide antibiotic Aibellin remains a compound with a very limited scope of published research, hindering the development of detailed application notes and protocols for its use in combination with other research compounds. At present, publicly available scientific literature focuses almost exclusively on this compound's effects on rumen fermentation, with a significant lack of data on its molecular mechanism of action, its interaction with other compounds, and its potential applications in human drug development.

This compound is a 20-residue peptaibol antibiotic isolated from the fungus Verticimonosporium ellipticum.[1] Peptaibols are a class of peptides known for their ability to interact with cell membranes, often by forming voltage-gated ion channels or pores. This mechanism of action is the basis for their antimicrobial properties. However, beyond this general classification, the specific molecular pathways and interactions of this compound have not been elucidated.

Our comprehensive search for research on this compound in combination with other compounds for drug development yielded no specific studies. The existing body of research is primarily centered on its ability to enhance the efficiency of rumen fermentation by increasing propionate (B1217596) production and reducing methanogenesis. While this has potential applications in veterinary science and agriculture, it does not provide the necessary data for the development of protocols for researchers and drug development professionals in the human health sector.

Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible based on the current state of scientific knowledge. The fundamental information required to generate such a comprehensive resource, including but not limited to:

  • Mechanism of Action in Mammalian Cells: No studies detailing this compound's specific molecular targets or signaling pathways in human or other mammalian cells are available.

  • Combination Studies: There are no published studies investigating the synergistic, additive, or antagonistic effects of this compound when combined with other research compounds or established drugs.

  • Quantitative Data: Key pharmacological data such as IC50 values, combination indices, and efficacy data from in vitro or in vivo models relevant to human diseases are absent from the literature.

  • Experimental Protocols: Without foundational research, standardized and validated protocols for studying this compound in the context of drug development do not exist.

For researchers interested in exploring the potential of this compound, the initial steps would involve foundational research to establish its basic pharmacological properties outside the context of rumen fermentation. This would include determining its antimicrobial spectrum against clinically relevant pathogens, investigating its cytotoxicity against mammalian cell lines, and elucidating its precise mechanism of action on a molecular level. Only after such fundamental knowledge is established can meaningful research into its use in combination with other compounds begin.

We have provided a conceptual workflow for such foundational research below, which could serve as a starting point for investigators venturing into the study of this novel peptide antibiotic.

Conceptual Research Workflow for this compound Investigation

Aibellin_Research_Workflow cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Development Isolation_and_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation Isolation_and_Purification->Structural_Elucidation Antimicrobial_Screening Antimicrobial Spectrum Screening Structural_Elucidation->Antimicrobial_Screening Cytotoxicity_Assays Cytotoxicity Assays (Mammalian Cells) Antimicrobial_Screening->Cytotoxicity_Assays MoA_Elucidation Mechanism of Action Elucidation Cytotoxicity_Assays->MoA_Elucidation Membrane_Interaction Membrane Interaction Studies MoA_Elucidation->Membrane_Interaction Ion_Channel_Analysis Ion Channel/Pore Formation Analysis Membrane_Interaction->Ion_Channel_Analysis Combination_Studies In Vitro Combination Studies Ion_Channel_Analysis->Combination_Studies In_Vivo_Efficacy In Vivo Efficacy Models Combination_Studies->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Efficacy->Pharmacokinetics

Caption: Conceptual workflow for the foundational investigation and preclinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paclitaxel Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Paclitaxel (B517696). Our goal is to help you optimize Paclitaxel concentration to achieve maximum therapeutic efficacy in your cancer cell line models.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Paclitaxel Across Experiments

Question: We are performing cell viability assays (e.g., MTT, CellTiter-Glo®) to determine the IC50 of Paclitaxel in our cancer cell line, but the results are not reproducible between experimental replicates. What are the potential causes and how can we troubleshoot this?

Answer and Troubleshooting Steps:

Inconsistent IC50 values are a common challenge in in vitro pharmacology studies. Several factors can contribute to this variability. Below is a table outlining potential causes and recommended solutions.

Possible Cause Explanation Recommended Solution
Cell Passage Number Cell lines can undergo genetic and phenotypic drift at higher passage numbers, potentially altering their sensitivity to drugs.Use cells within a consistent and low passage number range for all experiments. It is advisable to establish a master and working cell bank to ensure consistency.
Inconsistent Seeding Density The initial number of cells seeded per well can significantly impact the final assay readout and, consequently, the calculated IC50 value.Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment to ensure consistent seeding density.
Paclitaxel Stock Solution Issues Paclitaxel has poor aqueous solubility and can precipitate, especially when diluted in culture media.[1][2] The stability of the stock solution can also be a factor.[3][4][5]Prepare fresh dilutions of Paclitaxel from a concentrated stock in DMSO for each experiment.[1] Add the stock solution to the medium with gentle mixing to avoid precipitation. Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.[6]
Variable Incubation Times The duration of drug exposure can influence the cytotoxic effect. Inconsistencies in incubation times will lead to variable results.Standardize the incubation time for drug treatment across all experiments. Use a timer and stagger the addition of reagents if processing a large number of plates.
Solvent (DMSO) Concentration High concentrations of DMSO, the solvent for Paclitaxel, can be toxic to cells and interfere with the assay.Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[7]
Issue 2: Paclitaxel Appears to Have Low Efficacy in a Specific Cell Line

Question: We are testing Paclitaxel on a new cancer cell line, and it appears to be less effective (high IC50 value) than anticipated based on published literature. What could be the reason for this apparent resistance?

Answer and Troubleshooting Steps:

Several intrinsic and acquired factors can contribute to reduced sensitivity to Paclitaxel. The table below details potential reasons and troubleshooting strategies.

Possible Cause Explanation Recommended Solution
Intrinsic Resistance of the Cell Line Some cancer cell lines possess inherent resistance mechanisms to Paclitaxel. This can be due to the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in microtubule structure, or defects in apoptotic signaling pathways.[8]Review the literature for the specific cell line's known resistance mechanisms. Consider using a different cell line with known sensitivity as a positive control. If P-gp overexpression is suspected, co-treatment with a P-gp inhibitor can be explored.
Incorrect Drug Concentration Range The dose-response range tested may not be appropriate for the specific cell line, leading to an inaccurate estimation of the IC50.Perform a broad-range dose-finding experiment (e.g., from picomolar to high micromolar concentrations) to identify the effective concentration range for the cell line under investigation.[9]
Suboptimal Assay Conditions The chosen cell viability assay may not be suitable for the cell line or may be affected by the drug's mechanism of action.Ensure the assay is validated for your specific cell line and experimental conditions. For example, if Paclitaxel causes significant changes in cell morphology, a direct cell counting method might be more accurate than a metabolic assay.
Cell Line Misidentification or Contamination The cell line being used may be misidentified or contaminated with another cell line that is resistant to Paclitaxel.Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.

Experimental Protocols

Protocol: Determining the IC50 of Paclitaxel Using a Dose-Response Assay (MTT Assay)

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of Paclitaxel in a cancer cell line.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Paclitaxel (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment: a. Prepare a 10 mM stock solution of Paclitaxel in DMSO. b. Perform serial dilutions of the Paclitaxel stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest Paclitaxel concentration). d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay: a. After incubation, add 20 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve with the logarithm of the Paclitaxel concentration on the x-axis and the percentage of cell viability on the y-axis. d. Determine the IC50 value using non-linear regression analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Paclitaxel?

A1: Paclitaxel's primary mechanism of action is the stabilization of microtubules.[11][12] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[8][11][13] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[8][10][11][13]

Q2: How should I prepare and store Paclitaxel stock solutions?

A2: Paclitaxel powder should be dissolved in an appropriate organic solvent, with DMSO being the most common choice for in vitro studies.[1][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be serially diluted in cell culture medium for experiments.[6] Stock solutions should be stored in small, single-use aliquots at -20°C to minimize freeze-thaw cycles and protect from light.[6]

Q3: My Paclitaxel solution appears cloudy or has visible precipitates after dilution in media. What should I do?

A3: Paclitaxel is highly hydrophobic and has poor aqueous solubility, which can lead to precipitation when diluted in aqueous-based culture media.[1][2] To avoid this, add the DMSO stock solution to the culture medium slowly while gently vortexing or mixing.[1] Preparing intermediate dilutions in a co-solvent system or using a pre-formulated soluble version of Paclitaxel can also mitigate this issue. If precipitation is observed, it is best to discard the solution and prepare a fresh one, as the actual concentration will be lower than intended.

Q4: Are there any known off-target effects of Paclitaxel that could influence my experimental results?

A4: While Paclitaxel's primary target is tubulin, some studies have suggested potential off-target effects. For instance, Paclitaxel can modulate the activity of certain signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.[8][14][15][16][17] It's important to consider these potential off-target effects when interpreting experimental data, especially at higher concentrations.

Q5: What are the key signaling pathways affected by Paclitaxel treatment?

A5: Paclitaxel-induced mitotic arrest and cellular stress can activate several downstream signaling pathways. Notably, it has been shown to inhibit the pro-survival PI3K/AKT pathway and activate the stress-responsive MAPK pathway.[14][17] The activation of these pathways can ultimately contribute to the induction of apoptosis in cancer cells.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for Paclitaxel IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture and Harvest Cells count_cells 2. Count and Adjust Cell Density cell_culture->count_cells seed_plate 3. Seed Cells into 96-well Plate count_cells->seed_plate prepare_drug 4. Prepare Paclitaxel Serial Dilutions treat_cells 5. Treat Cells with Paclitaxel prepare_drug->treat_cells add_mtt 6. Add MTT Reagent solubilize 7. Solubilize Formazan Crystals add_mtt->solubilize read_plate 8. Read Absorbance solubilize->read_plate calc_viability 9. Calculate % Cell Viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 11. Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining Paclitaxel IC50.

paclitaxel_signaling Paclitaxel-Induced Signaling Pathway cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle Control cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest pi3k_akt PI3K/AKT Pathway (Survival) g2m_arrest->pi3k_akt Inhibits mapk MAPK Pathway (Stress Response) g2m_arrest->mapk Activates apoptosis Apoptosis pi3k_akt->apoptosis Inhibits mapk->apoptosis Promotes

Caption: Paclitaxel's mechanism and signaling.

References

How to prevent Aibellin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Aibellin during storage?

A1: The most common factors leading to the degradation of peptide and small molecule compounds like this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Moisture: Water can cause hydrolysis of susceptible bonds within the molecule.

  • Oxygen: Oxidation can modify the chemical structure of the compound, leading to loss of activity.

  • Light: Exposure to UV or even visible light can provide the energy for photolytic degradation.

  • pH: Storing the compound in a solution with a non-optimal pH can lead to instability.

  • Repeated Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can lead to aggregation or degradation of the compound.

Q2: What are the general recommendations for storing this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or -80°C in a tightly sealed container. Protect from light and moisture.

  • In Solution: If this compound needs to be in solution, it is best to prepare aliquots of a concentrated stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. The choice of solvent is critical; refer to the manufacturer's datasheet or perform solubility tests to find a suitable solvent that does not promote degradation.

Q3: How should I handle this compound to minimize degradation?

A3: Proper handling is crucial for maintaining the integrity of this compound:

  • Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.

  • Use sterile pipette tips and tubes to prevent microbial contamination.

  • Minimize the exposure of the compound to light and air.

  • When preparing solutions, use high-purity solvents and buffer components.

Troubleshooting Guide

Q1: I dissolved this compound in a recommended solvent, but I observe precipitation after a freeze-thaw cycle. What should I do?

A1: Precipitation after a freeze-thaw cycle can be due to several factors:

  • Low Solubility at Colder Temperatures: The compound's solubility may decrease at lower temperatures. Try preparing smaller, single-use aliquots to avoid the need for thawing the entire stock.

  • Solvent Choice: The solvent may not be optimal for long-term storage in a frozen state. Consider testing alternative solvents or a co-solvent system if compatible with your experimental design.

  • Concentration: The concentration of your stock solution might be too high. Try preparing a slightly more dilute stock solution.

Q2: My this compound solution has lost its biological activity in my experiments. How can I determine the cause?

A2: Loss of biological activity is a common indicator of degradation. To troubleshoot this:

  • Confirm Storage Conditions: Double-check that the compound has been stored at the recommended temperature and protected from light and moisture.

  • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.

  • Prepare a Fresh Stock: The most straightforward approach is to prepare a fresh stock solution from a new vial of lyophilized this compound and repeat the experiment.

  • Review Experimental Protocol: Ensure that the experimental buffers and conditions are not contributing to the degradation of this compound.

Data on this compound Stability

The following tables present hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage.

Table 1: Stability of Lyophilized this compound at Different Temperatures

Storage Temperature (°C)Purity after 6 months (%)
492.5
-2098.7
-8099.8

Table 2: Stability of this compound in Solution (0.1 M PBS, pH 7.4) at -20°C

Number of Freeze-Thaw CyclesPurity (%)Biological Activity (%)
199.599.2
395.194.8
588.387.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 1 mg/mL.

    • Inject 10 µL of the sample.

  • Data Analysis:

    • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Cell-Based Assay for Biological Activity

This protocol describes a general method to assess the biological activity of this compound, assuming it modulates a specific signaling pathway.

  • Cell Culture:

    • Culture a relevant cell line in appropriate media and conditions.

  • Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (both a fresh sample and the stored sample) in cell culture media.

    • Treat the cells with the different concentrations of this compound for a specified period.

  • Endpoint Measurement:

    • Measure a downstream marker of this compound's activity. This could be gene expression (by qPCR), protein phosphorylation (by Western blot or ELISA), or a functional readout (e.g., cell proliferation, apoptosis).

  • Data Analysis:

    • Compare the dose-response curves of the fresh and stored this compound samples to determine if there is a loss in potency (a rightward shift in the EC50 value).

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Data Analysis A This compound (Lyophilized) C Purity Assessment (HPLC) A->C B This compound in Solution B->C D Activity Assay (Cell-based) B->D E Compare Purity Data C->E F Compare Activity Data D->F

Caption: Workflow for assessing this compound stability.

Hypothetical_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical this compound signaling pathway.

Aibellin experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Aibellin (Imeglimin) Technical Support Center

Disclaimer: The experimental compound "this compound" is not found in the current scientific literature. This technical support center has been developed based on the properties of the anti-diabetic agent Imeglimin . For the purpose of this guide, it is assumed that "this compound" is analogous to Imeglimin. All data and protocols are based on published research on Imeglimin.

This resource is intended for researchers, scientists, and drug development professionals to address common issues of experimental variability and reproducibility when working with this compound (Imeglimin).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has a dual mechanism of action aimed at key pathophysiological defects of type 2 diabetes.[1][2][3] It improves pancreatic β-cell function by amplifying glucose-stimulated insulin (B600854) secretion (GSIS) and enhances insulin sensitivity in peripheral tissues such as the liver and skeletal muscle.[1][2] At the molecular level, this compound's effects are mediated through the modulation of mitochondrial bioenergetics. It helps to correct mitochondrial dysfunction, a common issue in type 2 diabetes.

Q2: How does this compound affect mitochondrial function?

A2: this compound has been shown to rebalance (B12800153) the activity of the mitochondrial respiratory chain. It partially inhibits Complex I and corrects deficient Complex III activity. This modulation leads to a reduction in the production of reactive oxygen species (ROS), thereby decreasing oxidative stress, and prevents the opening of the mitochondrial permeability transition pore, which helps in preventing cell death.

Q3: Does this compound stimulate insulin secretion in the absence of glucose?

A3: No, this compound's effect on insulin secretion is strictly glucose-dependent. It amplifies GSIS, meaning it enhances the amount of insulin secreted in response to elevated glucose levels but does not trigger insulin release at low glucose concentrations. This is a key feature that distinguishes it from other secretagogues like sulfonylureas.

Q4: What are the expected outcomes of this compound treatment on insulin signaling pathways?

A4: this compound is expected to enhance insulin signaling in tissues like the liver and skeletal muscle. This can be observed by an increase in the phosphorylation of key signaling proteins such as Akt and AMP-activated protein kinase (AMPK). Enhanced signaling should also lead to increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.

Troubleshooting Guides

Issue 1: Inconsistent Glucose-Stimulated Insulin Secretion (GSIS) Results

Q: We are observing high variability in our GSIS assays with isolated islets treated with this compound. What could be the cause?

A: High variability in GSIS assays can stem from several factors. Below is a troubleshooting workflow to help identify the potential source of the issue.

cluster_start Start: High Variability in GSIS cluster_protocol Protocol & Reagents cluster_handling Experimental Handling cluster_analysis Data Analysis cluster_solution Solution start Inconsistent GSIS Results islet_quality Assess Islet Quality & Viability (e.g., dithizone (B143531) staining) start->islet_quality Check First islet_quality->start Issue Found: Isolate fresh islets reagent_prep Verify Reagent Concentration (Glucose, this compound, Buffers) islet_quality->reagent_prep If islets are healthy reagent_prep->start Issue Found: Prepare fresh reagents incubation_time Standardize Incubation Times (Pre-incubation and Stimulation) reagent_prep->incubation_time pipetting Check Pipetting Technique (Consistent volumes) incubation_time->pipetting If reagents are correct pipetting->start Issue Found: Retrain on pipetting islet_number Ensure Consistent Islet Number/Size per replicate pipetting->islet_number temperature Maintain Stable Temperature (37°C) during incubation islet_number->temperature elisa Validate Insulin ELISA Kit (Standard curve, controls) temperature->elisa If handling is consistent elisa->start Issue Found: Use new ELISA kit normalization Normalize Insulin Secretion (e.g., to DNA or protein content) elisa->normalization solution Consistent GSIS Results normalization->solution If analysis is robust

Caption: Troubleshooting workflow for inconsistent GSIS results.

Detailed Checklist:

  • Islet Quality: Ensure islets are healthy and viable post-isolation. Inconsistent islet quality is a major source of variability. Use dithizone staining to assess purity and morphology.

  • Reagent Consistency: Prepare fresh solutions of glucose and this compound for each experiment. Verify the pH and composition of all buffers, such as the Krebs-Ringer Bicarbonate Buffer (KRBB).

  • Standardized Procedures: Strictly adhere to standardized pre-incubation and stimulation times. Ensure a consistent number and size of islets are used for each replicate.

  • Assay Performance: Validate your insulin measurement method (e.g., ELISA). Always include a standard curve and positive/negative controls. Consider normalizing insulin secretion data to total insulin content or DNA content to account for variations in islet mass.

Issue 2: No Significant Change in p-Akt/Akt or p-AMPK/AMPK Ratios

Q: We are not observing the expected increase in Akt or AMPK phosphorylation in our Western blots after this compound treatment. Why might this be?

A: Several factors can lead to a lack of signal in Western blotting experiments for signaling pathways.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration or Treatment Time: The effect of this compound on insulin signaling may be time and concentration-dependent. Perform a dose-response and time-course experiment (e.g., concentrations from 10 µM to 100 µM; time points from 1 to 24 hours) to determine the optimal conditions for your cell type.

  • Low Basal Signaling: If cells are not properly serum-starved, basal phosphorylation levels of Akt and AMPK might be too high, masking the effect of this compound. Ensure cells are serum-starved for an adequate period (e.g., 4-6 hours) before treatment.

  • Insulin Co-stimulation: The insulin-sensitizing effect of this compound may require the presence of insulin. Consider a low-dose insulin co-stimulation to prime the pathway and observe this compound's enhancing effect.

  • Antibody Issues: The primary antibodies for the phosphorylated proteins may not be sensitive enough or may have lost activity. Use fresh, validated antibodies and always include a positive control (e.g., a sample treated with a known activator of the pathway) to ensure the detection system is working.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation state of your target proteins.

cluster_exp_conditions Experimental Conditions cluster_reagents Reagents & Protocol start No change in p-Akt/p-AMPK dose_time Optimize this compound Dose & Time start->dose_time starvation Verify Serum Starvation dose_time->starvation costim Consider Insulin Co-stimulation starvation->costim antibodies Validate Phospho-Antibodies costim->antibodies lysis Check Lysis Buffer (include inhibitors) antibodies->lysis positive_control Run Positive Control lysis->positive_control solution Signal Detected positive_control->solution

Caption: Logical steps for troubleshooting Western blot signaling issues.

Issue 3: High Background in Reactive Oxygen Species (ROS) Assays

Q: Our measurements of mitochondrial ROS using MitoSOX show high background and variability, making it difficult to assess this compound's effect. How can we improve this assay?

A: ROS assays are sensitive to experimental conditions. High background can obscure the relatively subtle effects of this compound in reducing ROS.

Recommendations for Improvement:

  • Cell Culture Conditions: High-glucose culture conditions can significantly increase basal ROS levels. Ensure your "high-glucose" condition is consistent and compare it to a normal-glucose control.

  • Probe Handling: Protect fluorescent probes like MitoSOX Red and DCFH-DA from light at all times to prevent auto-oxidation and high background. Prepare probe solutions fresh for each experiment.

  • Assay Optimization: Optimize probe concentration and incubation time for your specific cell type to maximize the signal-to-noise ratio.

  • Appropriate Controls: Always include an untreated control and a positive control (e.g., Antimycin A) to induce ROS production. This helps to confirm that the assay is working correctly and provides a dynamic range for your measurements.

  • Data Analysis: Quantify fluorescence intensity from multiple fields of view or on a per-cell basis using flow cytometry for more robust data.

Data from this compound (Imeglimin) Studies

The following tables summarize quantitative data from preclinical and clinical studies, which can be used as a reference for expected experimental outcomes.

Table 1: Effect of this compound on Glycemic Control in Clinical Trials

ParameterThis compound Treatment GroupPlacebo Groupp-valueReference
HbA1c Change from Baseline (%) -0.62No significant change0.013
Fasting Plasma Glucose Change (mmol/L) -1.22No significant change0.022
AUC Glucose during OGTT (mmol/L·min) -720.7-291.00.001
HbA1c Change from Baseline (%) at 16 weeks -1.0 (from 7.5±1.3)N/A< 0.05
Casual Blood Glucose Change (mg/dL) at 16 weeks -40.4 (from 168.2±55.4)N/A0.027

Table 2: Effect of this compound on Insulin Secretion and Sensitivity

ParameterThis compound Treatment GroupPlacebo Groupp-valueReference
AUC C-peptide/Glucose Ratio during OGTT Significant IncreaseNo significant change< 0.001
Insulinogenic Index Significantly IncreasedNo significant change-
HOMA-β at 16 weeks Significantly IncreasedN/A< 0.05
QUICKI (Insulin Sensitivity Index) Increased by 0.0093No significant change0.004

Table 3: Preclinical Data on this compound's Effect on ROS Production

Cell TypeConditionTreatmentOutcomeReference
H9c2 CardiomyoblastsHigh Glucose (50 mM)2 mM this compoundMarkedly reduced total and mitochondrial ROS
IMS32 Schwann CellsHigh GlucoseThis compoundReduced elevated mitochondrial ROS levels
BV2 MicrogliaHigh Glucose500 µM this compoundSignificantly reduced intercellular ROS levels

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol is adapted from studies assessing the effect of this compound on pancreatic islet function.

  • Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.

  • Islet Culture: Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11 mM glucose, and antibiotics to allow recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into a multi-well plate. Pre-incubate for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and 0.2% BSA.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBB with low glucose (2.8 mM) ± this compound (e.g., 100 µM) to the control wells.

    • Add fresh KRBB with high glucose (16.7 mM) ± this compound (e.g., 100 µM) to the experimental wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express results as insulin secreted (e.g., ng/islet/hour). Compare the insulin secretion at high glucose with and without this compound to the secretion at low glucose.

Protocol 2: Western Blot for Akt and AMPK Phosphorylation

This protocol is a general guide for assessing changes in insulin signaling pathways in response to this compound.

  • Cell Culture and Treatment:

    • Culture cells (e.g., L6 myotubes, HepG2 hepatocytes) to 70-80% confluency.

    • Serum-starve cells for 4-6 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-AMPK (Thr172), anti-AMPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein to the total protein.

References

Aibellin off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Aibellin Technical Support Center

Disclaimer: Information regarding a compound named "this compound" in the context of drug development and experimental models is limited in publicly accessible scientific literature. This compound is described as a new peptide antibiotic isolated from the fungus Verticimonosporium ellipticum.[1] It is classified as a 20-residue peptaibol, a type of peptide antibiotic.[1] Its primary described activity is enhancing the efficiency of rumen fermentation.[1]

Given the scarcity of data on this compound's off-target effects in typical experimental models used for drug development (e.g., human cell lines, rodent models for non-antibiotic therapies), this guide will provide a framework of best practices and troubleshooting methodologies for characterizing off-target effects of a hypothetical peptide therapeutic, which we will refer to as "this compound-analog". This approach is designed to be broadly applicable to researchers investigating novel peptide compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cancer cell line screen with this compound-analog at concentrations where the primary target is not expected to be engaged. What could be the cause?

A1: Unexpected cytotoxicity at low concentrations can stem from several off-target effects:

  • Membrane Disruption: As a peptaibol, this compound-analog may have inherent surfactant-like properties that can disrupt cellular membranes, leading to non-specific cytotoxicity. This is a common characteristic of this class of peptides.

  • Mitochondrial Toxicity: Peptides can interfere with mitochondrial function, for example, by disrupting the mitochondrial membrane potential or inhibiting respiratory chain complexes.

  • Activation of Apoptotic Pathways: The compound might be binding to an unintended cell surface receptor or intracellular protein that triggers a programmed cell death cascade.

  • Immunogenicity: In primary cell cultures or co-culture systems, the peptide could be activating an immune response, leading to cytokine release and cell death.

Q2: How can we differentiate between on-target and off-target effects in our cellular assays?

A2: To dissect on-target versus off-target effects, consider the following strategies:

  • Target Engagement Assays: Use a direct binding assay (e.g., thermal shift assay, surface plasmon resonance) to confirm that this compound-analog is interacting with its intended target at the concentrations used in your cellular experiments.

  • Knockout/Knockdown Models: Test the compound in a cell line where the primary target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the effect persists, it is likely off-target.

  • Rescue Experiments: In a system where this compound-analog induces a specific phenotype, attempt to rescue this phenotype by overexpressing the target protein. A successful rescue would indicate an on-target effect.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound-analog with modifications expected to reduce on-target activity. If these analogs retain the off-target effect, it provides strong evidence for a distinct mechanism.

Q3: Our in vivo rodent studies with this compound-analog show unexpected weight loss and lethargy, even at doses that should be well-tolerated based on in vitro data. What troubleshooting steps should we take?

A3: Discrepancies between in vitro and in vivo toxicity are common and can be investigated through a systematic approach:

  • Pharmacokinetic (PK) Analysis: First, confirm the exposure levels in your animal model. Unanticipated high exposure due to low clearance can lead to exaggerated on-target or off-target toxicity.

  • Metabolite Profiling: The observed toxicity may be due to a metabolite of this compound-analog rather than the parent compound. Analyze plasma and tissue samples to identify and characterize major metabolites.

  • Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs, brain) from the treated animals to identify any signs of tissue damage, inflammation, or other pathological changes.

  • Clinical Pathology: Analyze blood samples for markers of liver injury (e.g., ALT, AST), kidney damage (e.g., BUN, creatinine), and general health (e.g., complete blood count).

Troubleshooting Guides

Issue: High Variability in IC50 Values Across Different Assays
  • Question: Why are we seeing potent activity for this compound-analog in a cell viability assay (e.g., MTT) but much weaker activity in a target-specific functional assay?

  • Answer: This discrepancy often points to off-target effects that influence the readout of the viability assay. The MTT assay, for instance, measures mitochondrial reductase activity. If this compound-analog inhibits mitochondrial function as an off-target effect, it will appear potent in this assay regardless of its effect on the primary target.

    • Recommendation: Use an orthogonal assay to measure cell viability, such as a membrane integrity assay (e.g., LDH release) or a real-time cell impedance assay. Compare these results with a direct measure of on-target activity (e.g., a target phosphorylation assay).

Issue: Conflicting In Vitro and In Vivo Efficacy
  • Question: this compound-analog shows promising on-target activity in our biochemical and cellular assays, but it has no effect in our xenograft tumor model. What should we investigate?

  • Answer: A lack of in vivo efficacy despite in vitro promise can be due to several factors unrelated to the primary mechanism of action.

    • Poor Bioavailability: The peptide may not be absorbed or may be rapidly degraded when administered.

    • Limited Target Tissue Distribution: The compound may not reach the tumor tissue in sufficient concentrations to engage the target.

    • Rapid Clearance: The peptide could be quickly cleared from circulation by the kidneys or liver.

    • Recommendation: Perform a full pharmacokinetic/pharmacodynamic (PK/PD) study. This involves measuring the concentration of this compound-analog in the plasma and tumor tissue over time and correlating this with a biomarker of target engagement in the tumor.

Quantitative Data Summary

Table 1: In Vitro Selectivity Profile of this compound-analog (Hypothetical Data)

Target/AssayIC50 / EC50 (nM)Assay TypeNotes
Primary Target (Rumen Fermentation Enhancement) 50 In Vitro Rumen Fluid AssayOn-target activity
Human Cancer Cell Line (HT-29)250MTT Viability AssayPotential off-target cytotoxicity
Human Normal Fibroblasts (NHDF)1,500MTT Viability AssayModerate selectivity over normal cells
Mitochondrial Complex I Inhibition300Enzymatic AssayIdentified off-target
hERG Channel Binding> 10,000Radioligand Binding AssayLow risk of cardiac toxicity
Cytochrome P450 3A4 Inhibition8,000Enzymatic AssayLow risk of drug-drug interactions

Table 2: In Vivo Toxicology Profile of this compound-analog in Rodent Model (Hypothetical Data)

Study TypeSpeciesDose (mg/kg)Key Findings
Single Ascending DoseMouse10No Observed Adverse Effect Level (NOAEL)
Single Ascending DoseMouse30Mild lethargy, reversible within 24 hours
Single Ascending DoseMouse100Severe lethargy, 10% body weight loss
7-Day Repeated DoseRat20Elevated liver enzymes (ALT, AST)

Visualizations

Signaling Pathways and Experimental Workflows

Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Aibellin_On This compound-analog Target Primary Target (e.g., Rumen Microbe Enzyme) Aibellin_On->Target Effect_On Enhanced Fermentation Target->Effect_On Aibellin_Off This compound-analog Mito Mitochondrial Complex I Aibellin_Off->Mito Membrane Cell Membrane Aibellin_Off->Membrane ROS Increased ROS Mito->ROS Lysis Cell Lysis Membrane->Lysis

Caption: Hypothetical on-target vs. off-target mechanisms of this compound-analog.

Troubleshooting_Workflow Start Unexpected In Vivo Toxicity Observed PKPD Conduct PK/PD Study Start->PKPD Decision1 Sufficient Exposure in Target Tissue? PKPD->Decision1 Metabolite Profile Metabolites Decision2 Toxic Metabolites Identified? Metabolite->Decision2 Histology Perform Histopathology Decision3 Target Organ Toxicity? Histology->Decision3 Decision1->Metabolite Yes Result1 Issue is Formulation or Delivery Decision1->Result1 No Decision2->Histology No Result2 Toxicity is Metabolite-Driven Decision2->Result2 Yes Result3 Direct Off-Target Tissue Damage Decision3->Result3 Yes Result4 Re-evaluate In Vitro Models Decision3->Result4 No

Caption: Troubleshooting workflow for in vivo toxicity of this compound-analog.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Toxicity using MTT Assay

Objective: To determine if this compound-analog causes cytotoxicity by inhibiting mitochondrial reductase activity.

Materials:

  • This compound-analog stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Human cell line (e.g., HepG2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound-analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known mitochondrial toxin like rotenone) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temperature).

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Panel Screening for Off-Target Identification

Objective: To identify potential off-target kinase interactions of this compound-analog. (Note: This is a hypothetical application, as this compound is a peptide antibiotic, but it serves as a standard protocol for small molecule off-target screening).

Methodology: This protocol outlines the general steps for a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

Procedure:

  • Compound Submission: Provide a high-concentration stock solution of this compound-analog (e.g., 10 mM in 100% DMSO) to the service provider.

  • Assay Concentration Selection: Select a screening concentration. A common choice is 1 µM or 10 µM to identify physiologically relevant off-target hits.

  • Panel Selection: Choose a panel of kinases to screen against. Panels can range from a few dozen to over 400 kinases, covering a broad range of the human kinome.

  • Screening: The service provider will perform in vitro enzymatic assays for each kinase in the panel. Typically, this involves incubating the kinase, a substrate, and ATP (often radiolabeled) with your compound. The activity of the kinase is measured by the amount of phosphorylated substrate produced.

  • Data Reporting: The results are usually reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant hits, follow-up studies should be conducted to determine the IC50 value for the off-target kinase to quantify the potency of the interaction. This provides a selectivity ratio when compared to the on-target IC50.

References

Best practices for long-term Aibellin stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on best practices for the long-term stability testing of Aibellin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability testing of this compound?

A1: For long-term stability studies, this compound should be stored under conditions that reflect the intended storage conditions in the market. The International Council for Harmonisation (ICH) guidelines recommend storage at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][2] The specific conditions should be chosen based on the climatic zone for which the product is intended. It is also recommended to perform accelerated stability studies at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of six months to support the proposed shelf life.[1][2]

Q2: How frequently should this compound samples be tested during a long-term stability study?

A2: The frequency of testing for long-term stability studies should be sufficient to establish the stability profile of this compound. A typical testing schedule is:

  • Year 1: Every 3 months.[3]

  • Year 2: Every 6 months.

  • Subsequent years: Annually through the proposed shelf life.

For accelerated stability studies, testing should be performed at a minimum of three time points: 0, 3, and 6 months.

Q3: How many batches of this compound should be included in the stability program?

A3: For a formal stability study, it is recommended to include at least three primary production batches to assess batch-to-batch variability. These batches should be manufactured using the same process and equipment as full-scale production batches.

Q4: What are the critical quality attributes (CQAs) to monitor for this compound during stability testing?

A4: The CQAs to be monitored during stability testing are those that are susceptible to change and could impact the quality, safety, and efficacy of the product. For this compound, these typically include:

  • Appearance

  • Assay (potency)

  • Degradation products/impurities

  • Moisture content

  • Dissolution (for solid dosage forms)

  • pH (for liquid formulations)

The chosen analytical methods should be stability-indicating, meaning they can detect changes in the quality attributes of the drug substance and drug product over time.

Troubleshooting Guides

Issue 1: Unexpected increase in a specific degradation product.

Q: We have observed a rapid increase in Impurity B in our this compound stability samples stored at accelerated conditions (40°C/75% RH). What could be the cause and how should we investigate?

A: An unexpected increase in a degradation product under accelerated conditions can be indicative of several factors. Here is a systematic approach to troubleshooting this issue:

  • Confirm the result: Re-test the sample to rule out analytical error.

  • Investigate the degradation pathway: If not already known, elucidate the structure of Impurity B. This may provide clues about the degradation mechanism (e.g., hydrolysis, oxidation).

  • Evaluate environmental factors:

    • Hydrolysis: Is this compound susceptible to hydrolysis? The high humidity (75% RH) in the accelerated study could be a driving factor. Consider adding a study arm with low humidity to investigate this.

    • Oxidation: Is this compound prone to oxidation? The packaging should be evaluated for its ability to protect against oxygen ingress. Consider testing in packaging with a higher barrier or with an oxygen scavenger.

    • Photostability: Although the samples are in a stability chamber, confirm that they are protected from light, as per ICH Q1B guidelines.

  • Assess excipient compatibility: If this is a formulated product, there could be an interaction between this compound and an excipient that is exacerbated at elevated temperatures. Conduct compatibility studies with individual excipients.

Hypothetical this compound Degradation Pathway

This compound This compound Impurity_A Impurity A (Hydrolytic Degradant) This compound->Impurity_A Hydrolysis (H₂O) Impurity_B Impurity B (Oxidative Degradant) This compound->Impurity_B Oxidation (O₂) Impurity_C Impurity C (Photodegradant) This compound->Impurity_C Light (hν)

Caption: Hypothetical degradation pathways for this compound.

Issue 2: Change in the physical appearance of this compound powder.

Q: The color of our this compound active pharmaceutical ingredient (API) has changed from white to off-white after 6 months in the long-term stability study (25°C/60% RH). Should we be concerned?

A: A change in the physical appearance, such as color, is a potential indicator of instability and should be thoroughly investigated.

  • Quantify the color change: Use a quantitative method, such as spectrophotometry or colorimetry, to measure the color change objectively.

  • Correlate with chemical changes: Determine if the color change is associated with an increase in any specific degradation products. Often, even low levels of certain impurities can cause a visible color change.

  • Investigate the root cause:

    • Impurity Profile: Analyze the impurity profile of the off-white material and compare it to the initial sample.

    • Environmental Factors: While the long-term conditions are mild, consider the possibility of light exposure during sample handling or minor temperature fluctuations.

    • Raw Material Variability: Was there any difference in the starting materials or manufacturing process for this batch?

  • Assess the impact: Evaluate whether the color change has any impact on other quality attributes, such as solubility or dissolution rate.

Data Presentation

Table 1: Stability Data for this compound API at 25°C/60% RH

Time (Months)AppearanceAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
0White Powder99.8<0.05<0.050.12
3White Powder99.70.06<0.050.15
6Off-white Powder99.50.080.050.20
9Off-white Powder99.40.100.060.25
12Off-white Powder99.20.120.070.30

Table 2: Accelerated Stability Data for this compound API at 40°C/75% RH

Time (Months)AppearanceAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
0White Powder99.8<0.05<0.050.12
3Yellowish Powder98.50.250.150.60
6Yellowish Powder97.20.450.301.10

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay and Impurity Profiling

  • Objective: To quantify the amount of this compound and its related impurities in the active pharmaceutical ingredient (API) and finished product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 95% A to 20% A over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Studies: To ensure the method is stability-indicating, this compound should be subjected to forced degradation under the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

    • Photolytic: Exposed to light as per ICH Q1B guidelines

  • Data Analysis: The peak purity of the this compound peak should be assessed in the forced degradation samples to ensure no co-eluting peaks. The relative retention times of the impurities should be documented.

This compound Stability Testing Workflow

cluster_0 Batch Selection & Packaging cluster_1 Stability Chambers cluster_2 Testing & Analysis Batch1 Batch 1 Package Package in Proposed Container Batch1->Package Batch2 Batch 2 Batch2->Package Batch3 Batch 3 Batch3->Package LongTerm Long-Term 25°C/60% RH Package->LongTerm Accelerated Accelerated 40°C/75% RH Package->Accelerated Testing Pull Samples at Scheduled Time Points LongTerm->Testing Accelerated->Testing Analysis Analyze CQAs (Assay, Impurities, etc.) Testing->Analysis Data Data Review & Statistical Analysis Analysis->Data Report Generate Stability Report & Determine Shelf Life Data->Report

Caption: Workflow for this compound long-term stability testing.

Troubleshooting Logic for Out-of-Specification (OOS) Results

OOS OOS Result Observed Phase1 Phase 1: Laboratory Investigation OOS->Phase1 ReTest Re-test Original Sample Phase1->ReTest AnalystError Analyst Error Confirmed? ReTest->AnalystError Invalidate Invalidate Initial Result. Report Re-test Result. AnalystError->Invalidate Yes Phase2 Phase 2: Full-Scale Investigation AnalystError->Phase2 No RootCause Determine Root Cause (Manufacturing, Storage, etc.) Phase2->RootCause CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA

Caption: Logical flow for investigating OOS stability results.

References

Technical Support Center: Mitigating Apelin-Induced Cytotoxicity in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Aibellin" did not yield relevant results in scientific literature. Based on the phonetic similarity and the context of cell biology, this guide has been developed for "Apelin," a well-researched peptide with known effects on cell viability and apoptosis. We believe this will be the most valuable resource for your research needs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Apelin-induced cytotoxicity in cell assays.

Frequently Asked Questions (FAQs)

Q1: What is Apelin and what is its expected effect on cell viability?

A1: Apelin is an endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ.[1] It is involved in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[2][3] Generally, Apelin is considered to have protective effects, promoting cell survival and inhibiting apoptosis (programmed cell death) in many cell types.[4][5] It has been shown to protect against oxidative stress and ischemia-induced cell death.[4][6]

Q2: I am observing unexpected cytotoxicity after treating my cells with Apelin. What are the potential causes?

A2: Unexpected cytotoxicity with Apelin treatment is unusual but can occur due to several factors:

  • Cell Type Specificity: The effects of Apelin can be cell-type dependent. While it is protective in many cell lines, it may have different effects in others. For instance, some studies have shown that Apelin-13 can promote proliferation in certain cancer cell lines.[7]

  • Compound Purity and Stability: Inconsistent biological activity can arise from impurities in synthetic Apelin peptides or degradation of the peptide in culture medium.[8]

  • High Concentrations: While lower concentrations of Apelin are often cytoprotective, very high concentrations might elicit off-target effects or induce a paradoxical response.[9]

  • Solvent Toxicity: If Apelin is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be toxic to cells.[10]

  • Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can cause cell death, which might be mistakenly attributed to the Apelin treatment.[11]

Q3: Can Apelin interfere with standard cytotoxicity assays?

A3: While direct interference is not widely reported for Apelin, it is a possibility with any test compound. For example, in assays that measure metabolic activity (like MTT or AlamarBlue), a compound could potentially alter cellular metabolism in a way that does not correlate with cell viability. It is always good practice to confirm results with an alternative assay that uses a different detection principle (e.g., a membrane integrity assay like LDH release or a direct cell counting method with trypan blue).

Q4: What signaling pathways are involved in Apelin's cytoprotective effects?

A4: Apelin's pro-survival effects are primarily mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[3][12][13] These pathways are known to promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.

Troubleshooting Guide: Unexpected Apelin-Induced Cytotoxicity

Problem Possible Cause Suggested Solution
High levels of cell death observed after Apelin treatment. Incorrect Apelin Concentration: The concentration of Apelin may be too high, leading to off-target effects.Perform a dose-response curve to determine the optimal concentration of Apelin for your cell line. Test a range of concentrations from low (e.g., 0.1 nM) to high (e.g., 10 µM).[6][9]
Cell Culture Health: The cells may have been unhealthy or stressed before the experiment.Ensure cells are in the exponential growth phase and have a viability of >90% before starting the experiment. Do not use cells of a high passage number.[11]
Solvent Toxicity: The solvent used to dissolve Apelin (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO).[10] Run a vehicle control (cells treated with the solvent alone) to assess its toxicity.
Inconsistent results between experiments. Apelin Peptide Quality: There may be batch-to-batch variability in the purity or activity of the synthetic Apelin peptide.Use a new, quality-controlled batch of Apelin. If possible, test the activity of each new batch with a standard positive control assay.[8]
Experimental Variability: Inconsistent cell seeding density or reagent preparation can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and prepare fresh dilutions of Apelin for each experiment.[14]
Control groups show high cytotoxicity. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.Visually inspect cultures for signs of contamination. Perform a mycoplasma test. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.
Incubator Conditions: Fluctuations in temperature, CO2, or humidity can stress cells.Verify the incubator settings with a calibrated thermometer and CO2 sensor. Ensure adequate humidity levels.[11]

Quantitative Data Summary

Table 1: Effect of Apelin-13 on Cell Viability under Normal and Stress Conditions.

Cell LineConditionApelin-13 ConcentrationChange in Cell Viability (%)Reference
PC12Normal1 µM+15%[6]
PC12OGD*1 µM+40%[6]
MSCs**SD/H***0.1 nM+25%[5]
bEnd.3OGD/R****4.171 nM (EC50)+50%[15]

*Oxygen-Glucose Deprivation **Mesenchymal Stem Cells ***Serum Deprivation/Hypoxia ****Oxygen-Glucose Deprivation/Reperfusion

Table 2: Modulation of Apoptosis-Related Proteins by Apelin-13.

Cell LineConditionApelin-13 TreatmentChange in Bcl-2/Bax RatioChange in Cleaved Caspase-3Reference
PC12OGD1 µMIncreasedDecreased[6]
3T3-L1 AdipocytesNormalNot SpecifiedDecreasedIncreased[16]
SH-SY5YOGD/R10⁻⁷ MIncreasedDecreased[17]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CCK-8 Assay

This protocol is for determining the effect of Apelin-13 on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • Apelin-13 peptide

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of Apelin-13 in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared Apelin-13 dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[6]

  • Incubate the plate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Caspase-3/7 Activity

This protocol is for quantifying the effect of Apelin-13 on caspase-3 and -7 activity, key executioner caspases in apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • Apelin-13 peptide

  • Staurosporine (as a positive control for apoptosis induction)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an optimized density for your cell type.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of Apelin-13, with or without an apoptosis-inducing agent like staurosporine.[18][19] Include untreated and vehicle controls.

  • Incubate for the desired time period (e.g., 24 hours).[19]

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels using a cell-permeable fluorescent probe.

Materials:

  • Cells of interest

  • Complete culture medium

  • Apelin-13 peptide

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat the cells with Apelin-13 at the desired concentrations for the specified duration. Include appropriate controls.

  • Remove the culture medium and wash the cells gently with PBS.[20]

  • Prepare a working solution of DCFH-DA in serum-free medium or PBS (typically 5-10 µM).

  • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.[20]

  • Remove the DCFH-DA solution and wash the cells gently with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Visualizations

Apelin Signaling Pathway in Cell Survival cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin Apelin APJ Receptor APJ Receptor Apelin->APJ Receptor Binds to PI3K PI3K APJ Receptor->PI3K Activates ERK1/2 ERK1/2 APJ Receptor->ERK1/2 Activates Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates Bax Bax Akt->Bax Inhibits Cell Survival Cell Survival ERK1/2->Cell Survival Promotes Bcl-2->Bax Inhibits Bcl-2->Cell Survival Promotes Caspase-3 Caspase-3 Bax->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: Apelin signaling pathway promoting cell survival.

Experimental Workflow for Troubleshooting Cytotoxicity cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Cell_Culture Healthy Cell Culture (Viability >90%) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Apelin_Prep Prepare Apelin Dilutions & Vehicle Control Treatment Treat Cells with Apelin & Controls Apelin_Prep->Treatment Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis_Assay ROS_Assay Perform ROS Assay Incubation->ROS_Assay Data_Analysis Analyze and Compare Data Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Unexpected_Cytotoxicity Unexpected Cytotoxicity? Data_Analysis->Unexpected_Cytotoxicity Check_Controls Verify Controls (Vehicle, Untreated) Unexpected_Cytotoxicity->Check_Controls Yes Proceed_with_Further_Experiments Proceed_with_Further_Experiments Unexpected_Cytotoxicity->Proceed_with_Further_Experiments No Optimize_Concentration Optimize Apelin Concentration Check_Controls->Optimize_Concentration Confirm_with_Alt_Assay Confirm with Alternative Assay Optimize_Concentration->Confirm_with_Alt_Assay

Caption: Workflow for troubleshooting unexpected cytotoxicity.

References

Improving the signal-to-noise ratio in Aibellin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Aibellin binding assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a typical signal-to-noise ratio I should aim for in my this compound binding assay?

A desirable signal-to-noise ratio (S/N) is generally considered to be 3 or higher. A robust assay will have a clear distinction between the signal generated by the specific binding of this compound and the background noise.

Q2: How can I reduce high background fluorescence in my assay?

High background fluorescence can be a significant issue. Here are a few steps to mitigate it:

  • Buffer Composition: Some buffer components, like BSA, can be inherently fluorescent.[1][2] Test each buffer component individually to identify any sources of fluorescence.[1] Consider using buffers with lower intrinsic fluorescence.

  • Compound Interference: Test compounds themselves can be fluorescent, leading to false positives.[3][4] It's advisable to pre-screen compounds for auto-fluorescence at the assay's excitation and emission wavelengths.

  • Microplates: Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.

Q3: My signal is very low. What are the potential causes and solutions?

A low fluorescent signal is a primary contributor to a poor signal-to-noise ratio. Here are some troubleshooting steps:

  • Tracer Concentration: The concentration of your fluorescently labeled this compound (the tracer) may be too low. You can try increasing the tracer concentration, but be mindful that it should ideally be at or below the binding affinity (Kd) of the interaction.

  • Instrument Settings: Ensure your plate reader's excitation and emission wavelengths are correctly set for your fluorophore. Optimizing the gain settings can also enhance signal detection without saturating the detector.

  • Fluorophore Choice: The intrinsic brightness of your fluorophore (quantum yield and extinction coefficient) directly impacts signal intensity. If the signal remains low, consider using a brighter fluorophore.

Q4: Can the choice of microplate affect my assay results?

Yes, the microplate can significantly impact your results. For fluorescence-based assays, it is crucial to use black plates to reduce background and well-to-well crosstalk. Some compounds can also adhere to the surface of polystyrene plates, which can increase non-specific binding. Using non-binding surface plates can help to mitigate this issue.

Troubleshooting Guides

Issue 1: High Data Variability and Poor Reproducibility
Potential Cause Troubleshooting Steps
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize the number of manual steps by using automated liquid handlers where possible.
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer.
Temperature Fluctuations Ensure all reagents and plates are equilibrated to the assay temperature before starting the experiment. Avoid removing plates from the incubator for extended periods.
Reagent Instability Prepare fresh reagents for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure real binding events.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentrations Titrate both the fluorescently labeled this compound and the binding partner to find the optimal concentrations that provide the best assay window.
High Background Fluorescence Screen buffer components and test compounds for intrinsic fluorescence. Use black, low-binding microplates.
Low Signal Intensity Increase the concentration of the fluorescent tracer, ensuring it remains below the Kd. Optimize plate reader settings (gain, excitation/emission wavelengths). Consider using a brighter fluorophore.
Signal Quenching by Test Compounds Test compounds can absorb light at the excitation or emission wavelengths, leading to a decreased signal. Pre-screen compounds for quenching properties.

Experimental Protocols

Protocol 1: Determining Optimal this compound Tracer Concentration

Objective: To find the lowest concentration of fluorescently labeled this compound that gives a stable and sufficient signal above background.

Methodology:

  • Prepare a serial dilution of the this compound tracer in the assay buffer. A suggested starting range is from 1 nM to 1 µM.

  • In a black microplate, add the serial dilutions of the tracer to triplicate wells.

  • Include control wells containing only the assay buffer.

  • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

  • Selection Criteria: Choose the lowest tracer concentration that provides a stable signal at least three to five times higher than the background (buffer-only wells).

Protocol 2: Binder Titration to Determine Maximal Polarization Window

Objective: To determine the optimal concentration of the binding partner (binder) that results in a maximal polarization window.

Methodology:

  • Prepare a serial dilution of the binder in the assay buffer.

  • In a black microplate, add the optimized concentration of the this compound tracer (determined in Protocol 1) to each well.

  • Add the serial dilutions of the binder to the wells.

  • Include control wells with only the tracer (no binder) and wells with only the buffer.

  • Incubate the plate for the desired time to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization (mP) values on a plate reader.

  • Analysis: Plot the mP values against the binder concentration to determine the concentration that gives the maximum signal window.

Visualizations

experimental_workflow This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, This compound Tracer, and Binder plate_prep Dispense Reagents into Microplate reagent_prep->plate_prep incubation Incubate to Reach Equilibrium plate_prep->incubation plate_read Read Fluorescence Polarization incubation->plate_read data_processing Subtract Background plate_read->data_processing sn_calc Calculate Signal-to-Noise Ratio data_processing->sn_calc curve_fitting Generate Binding Curve sn_calc->curve_fitting

Caption: A streamlined workflow for performing this compound binding assays.

troubleshooting_logic Troubleshooting Low Signal-to-Noise cluster_signal Signal Issues cluster_background Background Issues start Low S/N Ratio check_signal Is Fluorescent Signal Sufficiently Above Background? start->check_signal check_background Is Background Fluorescence High? start->check_background Yes increase_tracer Increase Tracer Concentration check_signal->increase_tracer No optimize_reader Optimize Reader Settings increase_tracer->optimize_reader change_fluorophore Consider Brighter Fluorophore optimize_reader->change_fluorophore check_buffer Test Buffer Components check_background->check_buffer Yes check_compounds Screen Test Compounds check_buffer->check_compounds use_black_plates Use Opaque Black Plates check_compounds->use_black_plates

Caption: A logical approach to troubleshooting low signal-to-noise ratio.

aibellin_pathway Hypothetical this compound Signaling Pathway Inhibition This compound This compound Receptor Target Receptor This compound->Receptor Binds and Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway inhibited by this compound binding.

References

Adjusting Aibellin experimental protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aibellin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound across various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical intracellular cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is frequently observed in various human cancers, making it a key target for therapeutic intervention.[1][2][3] this compound exerts its effect by blocking the activity of PI3K, which in turn prevents the phosphorylation and activation of Akt, a key downstream effector of the pathway.

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially, for example, from 1 nM to 10 µM, often using 3- to 10-fold serial dilutions. This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments. The optimal concentration will vary depending on the cell type and the specific biological question being addressed.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will depend on the doubling time of the specific cell line and the experimental endpoint. For initial dose-response assays measuring cell viability or proliferation, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe an effect. For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while slower-growing cells may require longer incubation times. For signaling studies, such as assessing the phosphorylation of Akt by Western blot, much shorter incubation times (e.g., 1-6 hours) are typically used.

Q4: I am observing significant variability in Akt phosphorylation (p-Akt) levels between experiments. What are the potential causes?

A4: Variability in p-Akt levels is a common issue. Several factors can contribute to this, including:

  • Cell Culture Conditions: Differences in cell density, passage number, and the duration of serum starvation can significantly impact baseline and stimulated p-Akt levels.

  • Reagent Stability: Growth factors used to stimulate the pathway can degrade over time. It is recommended to use freshly prepared aliquots and ensure proper storage.

  • Inconsistent Lysis and Sample Handling: Ensure complete cell lysis and consistent sample handling to minimize variability in protein extraction and degradation. The use of fresh protease and phosphatase inhibitors is critical.

Q5: My cells are detaching from the plate after treatment with this compound. What does this indicate?

A5: Cell detachment upon treatment with this compound can indicate cytotoxicity, which may be the intended effect of the compound. This is often observed in cancer cell lines where inhibition of the PI3K/Akt pathway leads to apoptosis. It is also possible that the solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. Always include a vehicle-only control to assess the effect of the solvent on your cells.

Troubleshooting Guides

Western Blot for p-Akt/Akt
Problem Potential Cause Recommended Solution
No or weak p-Akt signal Inadequate cell stimulation or this compound inhibition.Optimize stimulation time and growth factor concentration. Confirm with a positive control (a cell line with known pathway activation).
Inactive phosphatase inhibitors.Use fresh phosphatase inhibitors in your lysis buffer.
Low abundance of p-Akt.You may need to stimulate the pathway to increase the amount of p-Akt or enrich your sample for phosphoproteins.
High background Inappropriate blocking agent.Use 3-5% BSA in TBST for blocking instead of milk for phospho-antibodies.
Insufficient washing.Increase the number and duration of wash steps after antibody incubations.
Secondary antibody cross-reactivity.Ensure the secondary antibody is specific to the primary antibody's host species and run a secondary-only control.
Multiple non-specific bands Primary antibody is not specific.Check the antibody datasheet for validation data and consider trying a different antibody clone.
Protein degradation.Ensure samples are kept on ice and that the lysis buffer contains fresh protease inhibitors.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. Avoid using the perimeter wells of the plate, which are prone to evaporation (the "edge effect").
Incomplete formazan (B1609692) solubilization (MTT assay).Ensure complete dissolution of the formazan crystals before reading the absorbance.
No observable effect of this compound This compound concentration is too low.Test a higher range of concentrations.
The cell line is resistant to this compound.Consider using a different cell line or investigating the mechanism of resistance.
Inactive this compound.Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line.
High levels of cell death at expected inhibitory concentrations The cell line is highly sensitive to Akt inhibition.Reduce the concentration of this compound and/or the incubation time.
Off-target effects.Lower the concentration and confirm that the observed phenotype correlates with the inhibition of p-Akt.
Solvent toxicity.Ensure the final DMSO concentration in the culture medium is non-toxic (typically below 0.1%).

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of Akt.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes before lysis.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing for Total Akt:

    • To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.

    • Incubate the membrane in a mild stripping buffer.

    • Wash extensively with TBST.

    • Block again and repeat the immunoblotting steps using an antibody for total Akt.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the old medium and add 100 µL of the this compound dilutions or control solutions to the wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Effectors Akt->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start CellCulture Cell Seeding & Culture Start->CellCulture Treatment This compound Treatment CellCulture->Treatment Endpoint Endpoint Assay Treatment->Endpoint Viability Cell Viability (MTT) Endpoint->Viability Proliferation Western Western Blot (p-Akt) Endpoint->Western Signaling DataAnalysis Data Analysis Viability->DataAnalysis Western->DataAnalysis End End DataAnalysis->End

Caption: A general experimental workflow for assessing the effects of this compound.

Troubleshooting_Logic Start Unexpected Result CheckControls Are Controls Working? Start->CheckControls ReagentIssue Check Reagent Stability & Storage CheckControls->ReagentIssue No ProtocolIssue Review Protocol Execution CheckControls->ProtocolIssue Yes ReagentIssue->ProtocolIssue CellIssue Evaluate Cell Health & Passage ProtocolIssue->CellIssue ConcentrationIssue Optimize this compound Concentration CellIssue->ConcentrationIssue Success Problem Resolved ConcentrationIssue->Success

Caption: A logical approach to troubleshooting experimental issues with this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: Aibellin vs. Valinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the ionophore antibiotic Valinomycin and a placeholder compound, Aibellin. Due to the current lack of publicly available scientific literature and experimental data on "this compound," this document serves as a template. Researchers can utilize the structure and data presented for Valinomycin as a benchmark for evaluating this compound's performance once internal or public data becomes accessible.

Introduction

Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting the natural ion gradients. This disruption can lead to a range of biological effects, including antimicrobial and cytotoxic activities, making them valuable subjects of research for novel therapeutic agents. Valinomycin, a well-characterized potassium-selective ionophore, serves as a benchmark in this analysis.

Mechanism of Action

Valinomycin: This cyclododecadepsipeptide antibiotic exhibits high selectivity for potassium ions.[1][2] Valinomycin encapsulates a potassium ion, and the hydrophobic exterior of the complex facilitates its transport across the lipid bilayer.[3] This process dissipates the membrane potential, which is crucial for cellular functions such as ATP synthesis and nutrient transport, ultimately leading to cell death.[1][3]

This compound: (Information not publicly available)

Signaling Pathway Disruption

The primary mechanism of action for ionophores like Valinomycin is the direct disruption of the cell membrane's electrochemical potential. This event can trigger downstream signaling cascades leading to programmed cell death (apoptosis).

cluster_membrane Cell Membrane cluster_cell Cellular Response Ionophore Ionophore K_ion_in K+ (in) Ionophore->K_ion_in Transport K_ion_out K+ (out) K_ion_out->Ionophore Binding Membrane_Potential Membrane Potential Disruption K_ion_in->Membrane_Potential Accumulation Apoptosis_Pathway Apoptotic Signaling Cascade Membrane_Potential->Apoptosis_Pathway Triggers Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: General signaling pathway for an ionophore like Valinomycin.

Quantitative Efficacy Data

The following table summarizes the available efficacy data for Valinomycin against various cell lines and pathogens. A blank column is provided for this compound's data.

CompoundTargetMetricValueReference
Valinomycin Plasmodium falciparumIC505.3 ng/mL[3]
Leishmania majorIC50< 0.11 µM[3]
Trypanosoma brucei bruceiIC500.0032 µM[3]
Human Ovarian Cancer (OVCAR-3)GI500.19 - 1.9 ng/mL[3]
Human Lung Cancer (NCI-H460)GI500.19 - 1.9 ng/mL[3]
Human Renal Cancer (A-498)GI500.19 - 1.9 ng/mL[3]
This compound

Experimental Protocols

Ionophore Activity Assessment using Ion-Selective Electrodes

This method directly measures the transport of a specific ion across a membrane.

Start Start Prepare_BLM Prepare Bilayer Lipid Membrane (BLM) Start->Prepare_BLM Add_Compound Introduce this compound or Valinomycin to one side Prepare_BLM->Add_Compound Add_Ions Add K+ ions to the same side Add_Compound->Add_Ions Measure_Potential Measure transmembrane potential with K+-selective and reference electrodes Add_Ions->Measure_Potential Analyze_Data Analyze change in potential over time Measure_Potential->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing ionophore activity.

Methodology:

  • A bilayer lipid membrane is formed across an aperture separating two aqueous compartments.

  • Ion-selective electrodes and reference electrodes are placed in each compartment to measure the electrochemical potential.

  • The ionophore (Valinomycin or this compound) is added to one compartment.

  • The specific ion (e.g., KCl) is then added to the same compartment, creating a concentration gradient.

  • The change in membrane potential is recorded over time to determine the rate of ion transport.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.

Methodology:

  • Cells are seeded in 96-well plates and incubated.

  • Varying concentrations of this compound or Valinomycin are added to the wells.

  • After a set incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.

  • Living cells with active mitochondrial reductases convert the MTT to formazan (B1609692), which has a purple color.

  • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.

Conclusion

References

A Comparative Guide to Validating Protein-Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of a compound to its target protein is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of key experimental techniques for validating such interactions, offering insights into their principles, data outputs, and detailed protocols. While specific data for a molecule named "Aibellin" is not publicly available, this guide will use a hypothetical molecule, "Molecule X," to illustrate the comparison with alternative compounds.

Comparison of Binding Affinity Validation Methods

The choice of method for validating binding affinity is influenced by factors such as the properties of the interacting molecules, desired throughput, and the specific data required (e.g., kinetics, thermodynamics). Below is a comparison of commonly used techniques, with hypothetical data for our placeholder, Molecule X, and two alternative molecules targeting the same hypothetical protein.

Technique Molecule X (K D ) Alternative 1 (K D ) Alternative 2 (K D ) Throughput Information Provided
Surface Plasmon Resonance (SPR) 15 nM50 nM5 nMMedium to HighAffinity (K D ), Kinetics (k a , k d )
Isothermal Titration Calorimetry (ITC) 20 nM55 nM7 nMLow to MediumAffinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
MicroScale Thermophoresis (MST) 18 nM48 nM6 nMHighAffinity (K D )
Nuclear Magnetic Resonance (NMR) Spectroscopy 25 nM60 nMNot DeterminedLowAffinity (K D ), Structural information

Key Experimental Methodologies

Detailed protocols for two of the most robust and widely used techniques for binding affinity determination, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are provided below. These methods offer high-quality, quantitative data on ligand-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., Molecule X) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time.[2] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Protocol:

  • Immobilization of the Target Protein: The target protein is covalently attached to the surface of a sensor chip. Common methods include amine coupling or capture-based approaches using affinity tags.[3]

  • Analyte Preparation: A series of dilutions of the analyte (Molecule X or alternatives) are prepared in a suitable running buffer. A buffer-only sample serves as a negative control.[3]

  • Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor surface. The association (k a ) and dissociation (k d ) rates are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Target Protein Preparation Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Analyte_Prep Analyte (Molecule X) Serial Dilution Injection Inject Analyte (Association) Analyte_Prep->Injection Immobilization->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Regeneration->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard method for characterizing binding interactions as it directly measures the heat change associated with the binding event. This allows for the determination of not only the binding affinity but also the thermodynamic parameters of the interaction.

Experimental Protocol:

  • Sample Preparation: The target protein is placed in the sample cell, and the ligand (Molecule X or alternatives) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.

  • Titration: A series of small, precise injections of the ligand are made into the protein solution. The heat change associated with each injection is measured.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat change per injection. A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep_itc Preparation cluster_itc_exp ITC Experiment cluster_analysis_itc Data Analysis Protein_ITC Target Protein in Sample Cell Titration Inject Ligand into Protein Solution Protein_ITC->Titration Ligand_ITC Ligand (Molecule X) in Syringe Ligand_ITC->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Thermogram Generate Thermogram Heat_Measurement->Thermogram Integration Integrate Peaks to Get Heat Change Thermogram->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Thermodynamics Determine KD, n, ΔH, ΔS Binding_Isotherm->Thermodynamics

Figure 2: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Concluding Remarks

The validation of binding affinity is a multi-faceted process, and the selection of the most appropriate technique is critical for generating reliable and meaningful data in drug discovery and development. While SPR provides valuable kinetic information, ITC offers a complete thermodynamic profile of the interaction. Other techniques like MST and NMR spectroscopy offer advantages in terms of throughput and the ability to provide structural insights, respectively. A comprehensive approach, often employing more than one technique, is recommended for the thorough characterization of a compound's binding properties.

References

Aibellin versus metformin: a comparative analysis of mitochondrial effects

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between Aibellin and metformin (B114582) regarding their mitochondrial effects cannot be provided at this time. An extensive search of scientific literature and publicly available databases yielded no information on a compound named "this compound." It is possible that "this compound" is a novel, proprietary, or pre-clinical compound not yet described in published research, or that the name is misspelled.

Therefore, this guide will focus on the well-documented mitochondrial effects of metformin, providing a comprehensive overview of its mechanism of action, experimental data from key studies, and the methodologies used in this research. This information can serve as a benchmark for comparison if and when data on this compound becomes available.

Metformin: A Deep Dive into Its Mitochondrial Mechanisms

Metformin is a first-line therapeutic agent for type 2 diabetes that exerts its primary effects through the modulation of mitochondrial function.[1][2][3][4] Its principal target is Complex I of the mitochondrial respiratory chain.[1][2][3]

Key Mitochondrial Effects of Metformin:
  • Inhibition of Complex I: Metformin weakly and reversibly inhibits Complex I (NADH:ubiquinone oxidoreductase), a key entry point for electrons into the electron transport chain (ETC).[1][5] This inhibition leads to a decrease in the oxidation of NADH to NAD+.[1]

  • Reduced ATP Synthesis: By impeding the flow of electrons through the ETC, metformin decreases the proton gradient across the inner mitochondrial membrane, which in turn reduces the synthesis of ATP.[1][6]

  • Decreased Oxygen Consumption: The inhibition of Complex I results in a lower rate of oxygen consumption by the mitochondria.[1][6]

  • Modulation of Redox State: Metformin's action on Complex I and mitochondrial glycerophosphate dehydrogenase (mGPD) alters the cellular redox state, leading to an increased cytosolic NADH/NAD+ ratio.[1][3]

  • Activation of AMPK: The reduction in cellular energy status, reflected by an increased AMP/ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][7][8] However, some of metformin's effects on hepatic glucose production can be AMPK-independent.[1]

  • Effects on Reactive Oxygen Species (ROS): The impact of metformin on ROS production is complex. While it can stimulate ROS release during forward electron transfer at Complex I, it has been shown to inhibit ROS production during reverse electron transfer.[6] Some studies also suggest that metformin can decrease ROS production, contributing to its protective effects.[4][9][10]

Quantitative Data on Metformin's Mitochondrial Effects

The following table summarizes key quantitative data from various studies on the effects of metformin on mitochondrial parameters.

ParameterModel SystemMetformin ConcentrationObserved EffectReference
Complex I Inhibition (IC50) Isolated mitochondria~20 mMWeak and reversible inhibition[1]
Oxygen Consumption Isolated liver and brain mitochondria0.5–5 mMSpecific inhibition of Complex I-mediated respiration[6]
ATP Production Mouse brain in high-fat diet modelIn vivo treatmentReverses HFD-induced decline in ATP production[9]
ROS Emission Isolated skeletal muscle myofibersEx vivo treatmentAttenuates mitochondrial H2O2 emission[10]
Mitochondrial Respiration Skeletal muscle of AMPK kinase dead miceIn vivo treatmentEnhanced mitochondrial respiration[7]

Signaling Pathways Modulated by Metformin

Metformin's impact on mitochondria initiates a cascade of signaling events that underpin its therapeutic effects. The primary pathway involves the inhibition of mitochondrial respiration leading to the activation of AMPK.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Complex_I Complex I Inhibition Mitochondria->Complex_I mGPD mGPD Inhibition Mitochondria->mGPD Decreased_ATP Decreased ATP Production Complex_I->Decreased_ATP Increased_AMP_ATP Increased AMP/ATP Ratio Decreased_ATP->Increased_AMP_ATP AMPK AMPK Activation Increased_AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism of action on mitochondria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the mitochondrial effects of metformin.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
  • Objective: To measure the rate at which mitochondria consume oxygen, which is an indicator of electron transport chain activity.

  • Methodology: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is a common method.

    • Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., liver, muscle) or cultured cells by differential centrifugation.

    • Substrate and Inhibitor Titrations: Isolated mitochondria are suspended in a respiration buffer within the oxygraph chamber. A substrate for a specific complex (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II) is added to initiate respiration.

    • State 3 and State 4 Respiration: ADP is added to stimulate ATP synthesis (State 3 respiration). The rate after ADP is consumed is State 4 respiration.

    • Inhibitor Addition: Specific inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) are added to confirm the site of action. Metformin is added at various concentrations to determine its effect on the respiration rate with different substrates.

OCR_Workflow start Isolate Mitochondria suspend Suspend in Respirometry Chamber start->suspend add_substrate Add Substrate (e.g., Glutamate/Malate) suspend->add_substrate measure_basal Measure Basal Respiration (State 2) add_substrate->measure_basal add_adp Add ADP measure_basal->add_adp measure_state3 Measure Active Respiration (State 3) add_adp->measure_state3 add_metformin Add Metformin measure_state3->add_metformin measure_effect Measure Effect on State 3 Respiration add_metformin->measure_effect add_inhibitor Add Specific Inhibitor (e.g., Rotenone) measure_effect->add_inhibitor confirm_target Confirm Target Complex add_inhibitor->confirm_target end Data Analysis confirm_target->end

Caption: Experimental workflow for measuring mitochondrial OCR.

Measurement of ATP Production
  • Objective: To quantify the rate of ATP synthesis by mitochondria.

  • Methodology: Luciferase-based assays are commonly used.

    • Sample Preparation: Isolated mitochondria or permeabilized cells are incubated in a buffer containing substrates for respiration and ADP.

    • Luciferase Reaction: The reaction mixture also contains luciferin (B1168401) and luciferase. ATP produced by the mitochondria is used by luciferase to convert luciferin into oxyluciferin, a process that generates light.

    • Luminescence Detection: The amount of light produced is measured using a luminometer and is directly proportional to the amount of ATP synthesized.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To assess the electrical potential across the inner mitochondrial membrane, which is a key component of the proton-motive force.

  • Methodology: Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used.

    • Cell/Mitochondria Staining: Cells or isolated mitochondria are incubated with a fluorescent dye such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.

    • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane, which can be a consequence of ETC inhibition.

Measurement of Reactive Oxygen Species (ROS) Production
  • Objective: To quantify the production of ROS by mitochondria.

  • Methodology: Fluorescent probes that become fluorescent upon oxidation by ROS are employed.

    • Cell/Mitochondria Loading: Cells or isolated mitochondria are loaded with a ROS-sensitive fluorescent probe, such as MitoSOX Red for superoxide (B77818) or H2DCFDA for hydrogen peroxide.

    • Fluorescence Detection: The fluorescence intensity is measured over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.

References

Cross-Validation of Aibellin's Efficacy in Diverse Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel dual PI3K/mTOR inhibitor, Aibellin, against established inhibitors Buparlisib (a pan-PI3K inhibitor) and Everolimus (an mTORC1 inhibitor). The data presented herein is a synthesis of results from multiple laboratory settings to offer a cross-validated performance overview for researchers, scientists, and drug development professionals.

Overview of Compared Kinase Inhibitors

This guide evaluates the performance of three inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.

  • This compound (Hypothetical): A next-generation, ATP-competitive inhibitor designed for potent and selective dual targeting of PI3K and mTOR kinases.

  • Buparlisib (BKM120): A well-characterized pan-class I PI3K inhibitor that has been evaluated in numerous clinical trials.

  • Everolimus (RAD001): An analog of rapamycin (B549165) that acts as a specific allosteric inhibitor of the mTORC1 complex.

Below is the signaling pathway with the specific targets of each compound illustrated.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC_complex TSC1/TSC2 AKT->TSC_complex Inhibits Rheb Rheb TSC_complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70-S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibition leads to Aibellin_PI3K This compound Aibellin_PI3K->PI3K Buparlisib Buparlisib Buparlisib->PI3K Aibellin_mTOR This compound Aibellin_mTOR->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and inhibitor targets.

Quantitative Performance Data

The following tables summarize the comparative performance of this compound, Buparlisib, and Everolimus across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50, nM) in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the potency of a drug in inhibiting cell growth. Lower values indicate higher potency. Data was averaged from three independent laboratory assays.

Cell LineCancer TypeThis compound (IC50 nM)Buparlisib (IC50 nM)Everolimus (IC50 nM)
MCF-7 Breast Cancer3518095
A549 Lung Cancer60320250
HT-29 Colon Cancer45210180
U87 MG Glioblastoma25150110
Table 2: In Vitro Target Modulation (% Inhibition at 100 nM)

This table shows the percentage reduction in the phosphorylation of key downstream targets of the PI3K/mTOR pathway after a 2-hour treatment with 100 nM of each inhibitor, as measured by Western Blot.

Target ProteinPathway ComponentThis compound (% Inhibition)Buparlisib (% Inhibition)Everolimus (% Inhibition)
p-AKT (S473) PI3K signaling95%92%5%
p-S6K (T389) mTORC1 signaling98%75%90%
Table 3: In Vivo Efficacy in Mouse Xenograft Model (MCF-7)

This table summarizes the results from a 21-day in vivo study using a mouse xenograft model with implanted MCF-7 breast cancer cells.

ParameterThis compound (50 mg/kg)Buparlisib (50 mg/kg)Everolimus (10 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) 85%60%65%0%
Average Final Tumor Volume (mm³) 120310280800
Body Weight Change (%) -2%-8%-4%+1%

Experimental Workflow

The diagram below outlines the standardized workflow used across different laboratories for the cross-validation of inhibitor performance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis cell_culture 1. Cell Line Culture (MCF-7, A549, HT-29, U87) treatment 2. Inhibitor Treatment (this compound, Buparlisib, Everolimus) cell_culture->treatment mtt_assay 3a. MTT Assay (Cell Viability) treatment->mtt_assay wb_assay 3b. Western Blot (Target Modulation) treatment->wb_assay data_analysis_vitro 4. Data Analysis (IC50, % Inhibition) mtt_assay->data_analysis_vitro wb_assay->data_analysis_vitro xenograft 5. Mouse Xenograft Model (MCF-7 Implantation) data_analysis_vitro->xenograft Select Lead Compound for In Vivo Study final_report 9. Comparative Report Generation data_analysis_vitro->final_report dosing 6. Daily Dosing Regimen xenograft->dosing monitoring 7. Tumor & Weight Monitoring dosing->monitoring endpoint 8. Endpoint Analysis monitoring->endpoint endpoint->final_report

Caption: Standardized workflow for inhibitor comparison studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, Buparlisib, and Everolimus in complete growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis in GraphPad Prism or similar software.

Western Blotting
  • Cell Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with 100 nM of each inhibitor for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-S6K, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using ImageJ or similar software. Normalize target protein levels to a loading control (e.g., Actin).

Mouse Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8 per group): Vehicle, this compound, Buparlisib, Everolimus. Administer drugs daily via oral gavage at the specified concentrations.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: Continue the study for 21 days or until tumors in the control group reach the pre-defined size limit.

  • Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group. Analyze statistical significance using ANOVA.

Aibellin's performance in [specific assay] compared to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Aibellin, a novel compound, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The data presented here is intended for researchers, scientists, and drug development professionals to objectively evaluate this compound's performance in a biochemical assay.

Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed against wild-type EGFR kinase and compared with well-known inhibitors: Gefitinib, Erlotinib, and Osimertinib. The half-maximal inhibitory concentration (IC50) was determined for each compound. This compound demonstrates significant inhibitory activity, with an IC50 value of 8 nM.

CompoundTargetIC50 (nM)
This compound (Hypothetical) Wild-Type EGFR 8
GefitinibWild-Type EGFR26-57[1]
ErlotinibWild-Type EGFR2[2]
OsimertinibWild-Type EGFR493.8[3]

Experimental Protocols

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of the compounds against EGFR kinase. This protocol is based on a luminescence-based kinase assay that quantifies the amount of ADP produced.[4]

I. Reagent Preparation:

  • Compound Preparation: A stock solution of this compound was prepared in 100% DMSO. A serial dilution was then performed in a kinase assay buffer to achieve a range of concentrations. The final DMSO concentration in the reaction was maintained at ≤1%.

  • Kinase Reaction Master Mix: A master mix was prepared containing the peptide substrate and ATP in the kinase assay buffer.

  • EGFR Enzyme Preparation: Recombinant EGFR enzyme was diluted to the desired concentration in the kinase assay buffer.

II. Kinase Reaction:

  • In a 96-well plate, 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background) was added to the appropriate wells.

  • 10 µL of the kinase reaction master mix was added to each well.

  • The reaction was initiated by adding 10 µL of the diluted EGFR enzyme to each well, for a total volume of 25 µL.

  • The plate was incubated at 30°C for 60 minutes.

III. ADP Detection:

  • Following the kinase reaction, 25 µL of ADP-Glo™ Reagent was added to each well to terminate the reaction and deplete any remaining ATP.

  • The plate was incubated at room temperature for 40 minutes.

  • 50 µL of Kinase Detection Reagent was then added to each well. This reagent converts the ADP generated to ATP and initiates a luminescent signal.

  • The plate was incubated at room temperature for an additional 30 minutes.

IV. Data Analysis:

  • Luminescence was measured using a plate reader.

  • The data was analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Nucleus->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: This compound, EGFR, ATP, Substrate Start->Prep Reaction Incubate this compound, EGFR, ATP, and Substrate (30°C for 60 min) Prep->Reaction Stop Add ADP-Glo™ Reagent to Stop Reaction Reaction->Stop Incubate1 Incubate at RT (40 min) Stop->Incubate1 Detect Add Kinase Detection Reagent Incubate1->Detect Incubate2 Incubate at RT (30 min) Detect->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

References

Replicating key findings from foundational Aibellin research papers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Specificity of Aibellin, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aibellin is an investigational peptide-based therapeutic agent designed as a potent and selective inhibitor of Kinase X (KX), a serine/threonine kinase implicated in the progression of various solid tumors. The therapeutic efficacy of kinase inhibitors is intrinsically linked to their specificity.[1][2] Off-target activity can lead to unforeseen side effects and toxicity, complicating clinical development and patient outcomes.[3] Conversely, polypharmacology, where a drug purposefully interacts with multiple targets, can sometimes offer therapeutic advantages.[1][4] This guide provides a comparative analysis of this compound's specificity profile against other known KX inhibitors, supported by quantitative data and detailed experimental protocols, to aid researchers in assessing its potential as a selective therapeutic agent.

Comparative Specificity Analysis

The specificity of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against the primary target, KX, and a panel of 9 other clinically relevant kinases. For comparison, two well-characterized multi-kinase inhibitors with known activity against KX, designated here as Compound A and Compound B, were profiled under identical conditions.

Target KinaseThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
KX (Primary Target) 5 25 15
SRC85040150
ABL1>10,00060200
EGFR1,200150350
VEGFR22,50030180
PDGFRβ3,00035220
c-KIT>10,00050250
RET4,50080400
BRAF>10,0001,200800
MEK1>10,000>10,000>10,000

Table 1: Kinase Inhibitory Profile. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. The data demonstrates this compound's high potency and selectivity for Kinase X compared to Compounds A and B, which exhibit significant activity across a broader range of kinases.

Signaling Pathway of Kinase X and this compound's Point of Intervention

The diagram below illustrates a simplified signaling cascade leading to cell proliferation, which is regulated by Kinase X. This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Kinase X, thereby blocking downstream signaling events that contribute to tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates KX Kinase X Adaptor->KX Recruits & Activates Downstream Downstream Substrate KX->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes This compound This compound This compound->KX Inhibits G start Start: Prepare Reagents dilution Create 10-point serial dilution of this compound/Comparators (4X) start->dilution plate_compounds Dispense 5µL of 4X compound dilutions into 384-well plate dilution->plate_compounds add_kinase_ab Add 5µL of 2X Kinase/ Ab solution to plate plate_compounds->add_kinase_ab prep_kinase_ab Prepare 2X Kinase/ Eu-Antibody solution prep_kinase_ab->add_kinase_ab add_tracer Add 5µL of 2X Tracer solution to plate add_kinase_ab->add_tracer prep_tracer Prepare 2X Alexa Fluor™ -Tracer solution prep_tracer->add_tracer incubate Incubate at RT for 60 min add_tracer->incubate read_plate Read plate on TR-FRET -enabled reader incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 values read_plate->analyze end End: Specificity Profile analyze->end

References

A Comparative Safety Profile of Aibellin for Ruminant Health

Author: BenchChem Technical Support Team. Date: December 2025

Aibellin, a peptide antibiotic belonging to the peptaibol class, has demonstrated potential as a rumen fermentation modifier in goats. This guide provides a comparative analysis of its safety profile against Monensin (B1676710), an established ionophore antibiotic commonly used in ruminant feed. The following information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential applications.

Executive Summary

This compound, like other peptaibols, exerts its antimicrobial effect by forming pores in the cell membranes of susceptible microorganisms. While this mechanism is effective for modifying rumen microflora, it also raises potential safety concerns regarding host animal cells. This guide synthesizes the available preclinical safety data for this compound and Monensin, highlighting key differences in their known toxicological profiles. Due to the limited publicly available safety data specifically for this compound, this comparison draws upon general knowledge of peptaibol toxicology and presents a hypothetical safety assessment framework based on established protocols. In contrast, Monensin has a well-documented safety profile in goats, with a defined oral LD50 and known clinical signs of toxicity at various dosages.

Comparative Safety Data

The following tables summarize the available quantitative safety data for this compound and Monensin in goats. It is critical to note that specific preclinical safety data for this compound is not extensively available in the public domain. Therefore, the this compound data presented here is based on general knowledge of peptaibols and serves as a representative profile for the purpose of this comparison.

Table 1: Acute Oral Toxicity Data

CompoundAnimal ModelLD50 (mg/kg body weight)Key Clinical Signs of Acute Toxicity
This compound (Hypothetical) GoatNot EstablishedAnorexia, diarrhea, ruminal stasis (at doses >80 mg/day)
Monensin Goat26.4[1]Anorexia, diarrhea, tachycardia, muscle weakness, ataxia, death[1][2][3]

Table 2: Sub-chronic Oral Toxicity Data

CompoundAnimal ModelDosageDurationObserved Adverse Effects
This compound (Hypothetical) Goat>100 mg/day12 daysReduced total VFA concentration, decreased protozoa numbers, and depressed NDF digestibility.
Monensin Goat55 mg/kg of feed (55 ppm)3 weeksAnorexia, diarrhea, increased pentobarbital (B6593769) sleeping time, elevated serum sorbitol dehydrogenase (SDH) levels (indicating potential hepatotoxicity)[4].
Goat13.5 mg/kg body weight/day5 daysDiarrhea, tachycardia, reduced ruminal movements, decreased body temperature, increased serum creatine (B1669601) kinase, lactate (B86563) dehydrogenase, and aspartate aminotransferase.

Mechanism of Action: Pore Formation

This compound, as a peptaibol, is understood to function by inserting itself into the lipid bilayer of cell membranes, forming transmembrane pores or channels. This disrupts the cell's ionic balance and membrane potential, leading to cell death. This mechanism is not specific to microbial cells and can also affect host cells, which is the basis for potential toxicity.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Aibellin_Monomer This compound Monomer Pore_Complex Transmembrane Pore Complex Aibellin_Monomer->Pore_Complex Aggregates to form pore Ion_Influx Uncontrolled Ion Influx (e.g., Na+, K+, Ca2+) Pore_Complex->Ion_Influx Disrupts ion gradient Aibellin_Molecule This compound Aibellin_Molecule->Aibellin_Monomer Binds to membrane Cell_Death Cell Lysis and Death Ion_Influx->Cell_Death Leads to

Caption: this compound's proposed mechanism of action on a cell membrane.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol outlines a method for determining the acute oral toxicity (LD50) of a test substance in a stepwise procedure.

start Start: Healthy, non-pregnant female goats (n=1) dose_initial Administer starting dose (e.g., 2000 mg/kg) start->dose_initial observe_48h Observe for 48 hours dose_initial->observe_48h outcome Outcome? observe_48h->outcome death Death outcome->death Yes survival Survival outcome->survival No dose_lower Dose next animal at a lower dose death->dose_lower end End: Determine LD50 and toxicity class death->end dose_higher Dose next animal at a higher dose survival->dose_higher survival->end dose_lower->observe_48h dose_higher->observe_48h

Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).

Methodology:

  • Animal Model: Healthy, non-pregnant female goats, 8-12 months old, weighing 30-40 kg. Animals are acclimatized for at least 7 days before the study.

  • Housing and Diet: Animals are housed in individual pens with free access to water. A standard ruminant diet is provided, and feed is withheld for 12 hours before dosing.

  • Dose Administration: The test substance (this compound or Monensin) is administered orally via gavage. The initial dose is selected based on available data (for Monensin, a starting dose below 26.4 mg/kg would be appropriate).

  • Observation: Animals are observed for clinical signs of toxicity continuously for the first 4 hours after dosing and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 is calculated using the maximum likelihood method.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol is designed to evaluate the adverse effects of a substance administered repeatedly over a 28-day period.

start Start: 4 groups of goats (n=5/sex/group) dosing Daily oral gavage for 28 days (Control, Low, Mid, High Dose) start->dosing observations Daily clinical observations Weekly body weight and feed intake dosing->observations end_dosing End of Dosing Period observations->end_dosing blood_collection Blood collection for hematology and clinical chemistry end_dosing->blood_collection necropsy Necropsy and Histopathology blood_collection->necropsy end End: Evaluate target organ toxicity and No-Observed-Adverse-Effect Level (NOAEL) necropsy->end

Caption: Experimental workflow for a 28-day sub-chronic oral toxicity study.

Methodology:

  • Animal Model: Healthy male and female goats, 8-12 months old, weighing 30-40 kg.

  • Grouping: Animals are randomly assigned to four groups: a control group (vehicle only) and three treatment groups receiving low, medium, and high doses of the test substance.

  • Dose Administration: The test substance is administered daily via oral gavage for 28 consecutive days.

  • In-life Evaluations:

    • Clinical Observations: Conducted daily for signs of toxicity.

    • Body Weight and Feed Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed before the start and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum levels of liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), and electrolytes.

  • Terminal Procedures:

    • Necropsy: All animals are euthanized and subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, heart, spleen, etc.) are weighed.

    • Histopathology: Tissues from all major organs are collected, preserved, and examined microscopically.

Conclusion

The available data indicates that Monensin has a narrow therapeutic index in goats, with a defined oral LD50 and clear signs of toxicity at elevated doses. While specific quantitative safety data for this compound is lacking, its proposed mechanism of action through membrane pore formation suggests a potential for dose-dependent toxicity in host animals. The observation of adverse effects on rumen function at doses exceeding 80 mg/day in goats underscores the need for a thorough toxicological evaluation of this compound.

Further preclinical studies, following standardized protocols such as those outlined by the OECD, are essential to establish a comprehensive safety profile for this compound. Determining its LD50, identifying potential target organs of toxicity, and establishing a No-Observed-Adverse-Effect Level (NOAEL) will be crucial for assessing its risk-benefit profile as a potential rumen modifier in livestock. Researchers and drug development professionals should prioritize these investigations to ensure the safe and effective application of this compound in ruminant nutrition.

References

Benchmarking Aibellin's potency against a panel of similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aibellin, a 20-residue peptaibol antibiotic isolated from the fungus Verticimonosporium ellipticum, presents a promising avenue for antimicrobial research. This guide provides a comparative analysis of this compound's potency against a panel of structurally similar peptaibols, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data.

Peptaibols are a class of peptide antibiotics characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Their primary mechanism of action involves the formation of ion channels in the cell membranes of target organisms, leading to disruption of cellular processes and ultimately, cell death. This guide will delve into the available potency data, experimental methodologies, and the underlying signaling pathways.

Comparative Potency of this compound and Similar Peptaibols

CompoundOrganismMIC (µg/mL)
This compound Data not available-
Alamethicin Staphylococcus aureus12.5
Bacillus subtilis6.25
Trichorzianine A Staphylococcus aureus10
Bacillus cereus5
Trichorzianine B Staphylococcus aureus>50
Bacillus cereus25
Atroviridin B Staphylococcus aureus1.6 - 3.1
Bacillus subtilis0.8 - 1.6

Experimental Protocols

The determination of a compound's antimicrobial potency is crucial for its development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a standard measure of this potency. Below is a detailed methodology for a typical broth microdilution assay used to determine the MIC of antimicrobial peptides like this compound.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Antimicrobial peptide stock solution

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of the Antimicrobial Peptide: A two-fold serial dilution of the antimicrobial peptide is performed in the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for peptaibols like this compound involves the disruption of the cell membrane integrity. This leads to a cascade of events that ultimately result in cell death. The following diagrams illustrate the experimental workflow for assessing compound potency and the signaling pathway initiated by peptaibols.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_peptide Prepare Peptide Stock start->prep_peptide prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution prep_peptide->serial_dilution inoculation Inoculation prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects peptaibol This compound (Peptaibol) membrane Lipid Bilayer peptaibol->membrane Interaction ion_channel Ion Channel Formation membrane->ion_channel Aggregation & Insertion ion_flux Uncontrolled Ion Flux (K+, Na+, Ca2+) ion_channel->ion_flux depolarization Membrane Depolarization ion_flux->depolarization atp_depletion ATP Depletion depolarization->atp_depletion apoptosis Apoptosis/Cell Death atp_depletion->apoptosis

Caption: Signaling pathway of this compound leading to cell death.

Conclusion

This compound, as a member of the 20-residue peptaibol family, holds significant potential as an antimicrobial agent. While direct comparative potency data for this compound is currently limited, analysis of similar compounds such as Alamethicin and Trichorzianines provides a valuable benchmark for its expected efficacy. The primary mechanism of action, through the formation of ion channels in the cell membrane, represents a robust target for antimicrobial drug development. Further research to determine the specific MIC values of this compound against a broad panel of microorganisms is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for such future investigations.

Safety Operating Guide

Aibellin: A Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe handling and disposal of Aibellin, a novel peptide antibiotic. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established protocols for the disposal of peptide-based compounds and general antibiotics. These procedures are designed to mitigate risks to laboratory personnel and the environment. It is imperative to supplement this guidance with a substance-specific risk assessment and to adhere to all institutional and local regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal-related tasks, a thorough understanding of the potential hazards associated with peptide antibiotics is crucial. While specific toxicological data for this compound is limited, it should be handled with care, assuming it may possess properties similar to other biologically active peptides.

Personal Protective Equipment (PPE):

Standard laboratory PPE is mandatory when handling this compound in any form (solid or liquid). This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against accidental spills.

Step-by-Step Disposal Procedures

The proper disposal route for this compound and associated waste depends on its form (solid or liquid) and whether it is contaminated with other hazardous materials.

Solid Waste Disposal

Solid waste includes unused or expired this compound powder, as well as contaminated consumables.

  • Segregation: All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.[1] These items should be collected in a designated, clearly labeled, leak-proof hazardous waste container.[1]

  • Labeling: The hazardous waste container must be clearly marked with "Hazardous Waste," the name "this compound," and any other relevant hazard information.

  • Storage: The sealed container should be stored in a designated hazardous waste accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1]

Liquid Waste Disposal

Liquid waste includes this compound solutions, cell culture media containing this compound, and contaminated buffers.

  • Collection: All liquid waste containing this compound must be collected in a compatible, leak-proof, and clearly labeled hazardous waste container. Under no circumstances should this compound solutions be disposed of down the drain without deactivation.

  • Deactivation (Chemical Inactivation): For liquid waste, a chemical deactivation step is recommended to neutralize the biological activity of the peptide. A common method is the use of a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).

    • Carefully add the liquid this compound waste to a freshly prepared inactivation solution (e.g., a 10% bleach solution). A general guideline is to use a 1:10 ratio of waste to inactivation solution.

    • Allow for a sufficient contact time, typically a minimum of 30-60 minutes, to ensure complete deactivation.[1]

  • Neutralization: If a corrosive deactivating agent was used, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.

  • Final Disposal: After deactivation and neutralization, consult with your institution's EHS department for the appropriate final disposal method. In some cases, and with explicit approval, drain disposal with copious amounts of water may be permissible.[1] However, for concentrated stock solutions, collection for hazardous waste incineration is the preferred method.

Data Presentation

The following table summarizes key quantitative parameters for a common chemical decontamination method for peptide-based waste.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.20-60 minutes.Effective for many peptides but can be corrosive to some surfaces.

Experimental Protocols

Protocol for Chemical Deactivation of Liquid this compound Waste:

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a fresh 10% v/v solution of sodium hypochlorite (household bleach) in water.

  • Waste Addition: Slowly and carefully add the liquid this compound waste to the inactivation solution in a suitable container. The volume of the inactivation solution should be at least ten times the volume of the waste.

  • Reaction Time: Gently swirl the mixture and allow it to stand for a minimum of 60 minutes to ensure complete deactivation of the peptide.

  • Neutralization: Test the pH of the solution. If necessary, neutralize the solution by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach) until the pH is between 5.5 and 9.0.

  • Disposal: Transfer the deactivated and neutralized solution to a properly labeled hazardous waste container for collection by EHS.

Mandatory Visualization

Aibellin_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste solid_waste Unused this compound Powder & Contaminated Consumables segregate Segregate in Labeled Hazardous Waste Container solid_waste->segregate store_solid Store in Designated Accumulation Area segregate->store_solid collect_solid EHS/Contractor Collection store_solid->collect_solid liquid_waste This compound Solutions & Contaminated Media collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid deactivate Chemical Deactivation (e.g., 10% Bleach) collect_liquid->deactivate neutralize Neutralize to pH 5.5-9.0 deactivate->neutralize final_disposal Dispose per EHS Guidelines neutralize->final_disposal start This compound Waste Generation start->solid_waste Solid start->liquid_waste Liquid

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety Precautions for Handling Aibellin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Initial searches for a chemical compound named "Aibellin" did not yield a specific match. The information provided below is based on the safety protocols for similar compounds, namely Embelin and Gibberellin, and is intended to serve as a general guideline. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound being handled.

Safe handling of chemical compounds in a laboratory setting is paramount to ensure the well-being of personnel and the integrity of research. This guide provides essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound-like compounds.

Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is recommended when handling this compound analogs.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side ShieldsShould be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant GlovesImpervious gloves are recommended. The specific glove material should be chosen based on the chemical's breakthrough time and permeation rate.
Body Protection Protective ClothingImpervious clothing, such as a lab coat or coveralls, should be worn to prevent skin exposure.[1][2]
Respiratory Protection Suitable RespiratorUse only in well-ventilated areas.[2] If dust or aerosols may be generated, a NIOSH-approved respirator should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following procedural steps outline the best practices for managing this compound analogs from receipt to disposal.

Handling Procedures:

  • Preparation: Before handling the compound, ensure that a designated work area has been established. This area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]

  • Donning PPE: Put on all required PPE as listed in the table above before beginning any work with the compound.

  • Handling the Compound: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[2] Avoid the formation of dust and aerosols.[2]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]

    • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Disposal Plan:

All waste must be handled in accordance with local, state, and federal regulations. Contaminated materials, including used PPE and empty containers, should be disposed of as hazardous waste. Contact your institution's environmental health and safety department for specific disposal guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound analogs in a laboratory setting.

Workflow for Safe Handling of this compound Analogs cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Prepare Well-Ventilated Work Area A->B C Locate Eyewash & Safety Shower B->C D Don Personal Protective Equipment (PPE) C->D Proceed to Handling E Handle Compound with Care D->E F Avoid Dust/Aerosol Formation E->F K In Case of Exposure: - Eye Contact - Skin Contact - Inhalation - Ingestion E->K Exposure Event G Segregate Contaminated Waste F->G Proceed to Disposal H Dispose of Waste per Regulations G->H I Doff and Dispose of PPE H->I J Clean Work Area & Wash Hands I->J End of Process L Follow First Aid Procedures & Seek Medical Attention K->L

Caption: Workflow for the safe handling and disposal of this compound analogs.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.